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Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 2-Methyl-6-oxo-2,4-heptadienal?

An In-Depth Technical Guide on Apocarotenoid Cleavage Products and Their Biological Applications Executive Summary & Core Causality 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly reactive, low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Apocarotenoid Cleavage Products and Their Biological Applications

Executive Summary & Core Causality

2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly reactive, low-molecular-weight apocarotenoid. In the fields of natural product chemistry and drug development, it is primarily recognized not as a primary metabolite, but as a secondary cleavage product derived from the spontaneous, autocatalytic oxidation of highly conjugated polyenes—most notably β-carotene and retinoic acid .

The causality behind its formation lies in the thermodynamic instability of extended conjugated double-bond systems when exposed to triplet molecular oxygen (O₂). The resulting free-radical chain reactions yield complex oxygen copolymers and an array of truncated norisoprenoids. As an electrophilic α,β-unsaturated aldehyde, 2-Methyl-6-oxo-2,4-heptadienal acts as a potent signaling molecule, capable of modulating innate immune receptors and serving as an active pharmaceutical ingredient in dermatological therapeutics.

Physicochemical Properties

Understanding the physical and chemical parameters of 2-Methyl-6-oxo-2,4-heptadienal is critical for predicting its volatility, solubility, and reactivity in both biological matrices and synthetic formulations.

PropertyValueStructural Significance
IUPAC Name (2E,4E)-2-Methyl-6-oxohepta-2,4-dienalDefines the trans stereochemistry of the conjugated diene system.
CAS Registry Number 195991-40-3Unique identifier for regulatory and sourcing compliance.
Molecular Formula C₈H₁₀O₂Indicates extensive unsaturation relative to carbon count.
Molecular Weight 138.16 g/mol Low molecular weight facilitates high volatility and cellular permeability.
Density (Calculated) 0.973 g/cm³Hydrophobic nature, preferential partitioning into lipid bilayers.
Boiling Point 258.4°C at 760 mmHgHigh boiling point relative to MW due to strong dipole-dipole interactions.
Flash Point 95.4°CRequires standard flammable liquid handling protocols.
Refractive Index 1.465Reflects the high degree of electron delocalization in the diene system.

Mechanisms of Formation: The Autoxidation Cascade

The generation of 2-Methyl-6-oxo-2,4-heptadienal does not rely on enzymatic cleavage (like classical carotenoid oxygenases) but rather on a non-enzymatic, free-radical autoxidation pathway. When β-carotene is exposed to high oxygen tension, peroxyl radicals attack the polyene backbone. This leads to the formation of a polymeric matrix known as Oxidized β-Carotene (OxBC) , which contains 80–85% copolymers and 15–20% low-molecular-weight apocarotenoids .

The cleavage specifically at the C-C bonds of the polyene chain releases 2-Methyl-6-oxo-2,4-heptadienal alongside other volatiles like β-ionone and dihydroactinidiolide.

G BC β-Carotene / Retinoic Acid (Intact Polyene Chain) Peroxyl Peroxyl Radical Intermediates (Chain Propagation) BC->Peroxyl Initiation (ROS) O2 Molecular Oxygen (O2) Autocatalytic Attack O2->Peroxyl Addition OxBC Oxidized β-Carotene (OxBC) Copolymer Matrix Peroxyl->OxBC Polymerization Apo Apocarotenoid Cleavage (2-Methyl-6-oxo-2,4-heptadienal) Peroxyl->Apo Chain Cleavage OxBC->Apo Latent Release

Fig 1. Autocatalytic cleavage of β-carotene yielding 2-Methyl-6-oxo-2,4-heptadienal.

Biological Activity & Dermatological Therapeutics

Innate Immune Modulation

Recent immunological studies demonstrate that the OxBC mixture, which includes 2-Methyl-6-oxo-2,4-heptadienal, acts as a potent modulator of the innate immune system. The electrophilic nature of the α,β-unsaturated carbonyl group allows it to interact with sensory proteins, leading to the dramatic upregulation of pattern recognition receptors (PRRs), specifically CD14, TLR-2, and TLR-4 . This primes macrophages and fibroblasts, enhancing phagocytic activity and microbial resistance without triggering runaway inflammation.

Dermatological Applications

In drug development, 2-Methyl-6-oxo-2,4-heptadienal is utilized in patented topical formulations (0.0001% to 5% w/w) for the treatment of severe skin conditions. By modulating local oxidative stress and cellular turnover, it is highly effective against dandruff, photoaging, psoriasis, and eczema .

G Ligand 2-Methyl-6-oxo-2,4-heptadienal (Electrophilic Trigger) Receptors Upregulation of PRRs (TLR-2, TLR-4, CD14) Ligand->Receptors Receptor Activation Macro Macrophage & Fibroblast Cellular Priming Receptors->Macro Signal Transduction Phago Enhanced Phagocytosis & Epidermal Repair Macro->Phago Innate Immune Response

Fig 2. Innate immune priming via apocarotenoid-induced TLR and CD14 upregulation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal checkpoint to prevent false positives.

Protocol A: Controlled Generation via β-Carotene Autoxidation

Rationale: Natural extraction from plant tissues yields minute, highly variable quantities. Controlled autoxidation in a solvent matrix provides a reproducible yield of the OxBC matrix containing the target compound.

  • Solvation: Dissolve 500 mg of high-purity β-carotene in 50 mL of ethyl acetate. Rationale: Ethyl acetate is an aprotic solvent that readily solubilizes polyenes without interfering with radical propagation.

  • Oxygenation: Bubble pure molecular oxygen (O₂) through the solution at a constant flow rate of 20 mL/min at 30°C for 72 hours.

  • Self-Validation Checkpoint (UV-Vis Tracking): Extract 10 µL aliquots every 12 hours. Measure absorbance at 450 nm. The reaction is complete when the 450 nm peak (characteristic of the intact conjugated polyene) completely disappears, indicating full cleavage.

  • Fractionation: Concentrate the solvent under reduced pressure and subject the residue to silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the low-molecular-weight apocarotenoid fraction.

Protocol B: GC-MS Extraction and Quantification from Botanical Matrices

Rationale: 2-Methyl-6-oxo-2,4-heptadienal is a known environmental stress volatile in plants (e.g., Chetoui olive leaves) . Thermal degradation of aldehydes during GC-MS is a major risk; therefore, strict temperature programming is required.

  • Tissue Maceration & Extraction: Homogenize 10 g of lyophilized stressed plant leaves in 50 mL of HPLC-grade hexane. Add 10 µg of nonanal as an internal standard. Rationale: Hexane selectively partitions non-polar volatiles while leaving behind heavy, column-fouling polyphenols.

  • Filtration & Concentration: Filter through anhydrous MgSO₄ to remove residual water (which degrades GC column stationary phases). Concentrate to 1 mL under a gentle nitrogen stream.

  • GC-MS Parameters:

    • Injector: 250°C, split ratio 1:50.

    • Oven Program: 50°C for 1 min, ramp at 5°C/min to 280°C, hold for 20 min. Rationale: The slow 5°C/min ramp prevents the thermal fragmentation of the delicate dienal backbone.

    • MS Detection: Electron impact (EI) at 70 eV; scan mass range 50–550 amu.

  • Self-Validation Checkpoint: Confirm the presence of the molecular ion peak ( M+ = 138) and cross-reference the retention index with the internal nonanal standard to ensure the peak is not an artifact of column bleed.

References

  • Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen Journal of the American Chemical Society URL:[Link]

  • The β-carotene–oxygen copolymer: its relationship to apocarotenoids and β-carotene function Canadian Science Publishing URL:[Link]

  • Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity PLOS One URL:[Link]

  • Topical formulations for the treatment of skin conditions (WO2005079143A2)
  • Essential oil composition and volatile compounds of Chetoui olive leaves under environmental stress Acta Sci. Pol. Hortorum Cultus, 17(2) 2018, 49–70 (Biblioteka Nauki) URL:[Link]

Exploratory

Whitepaper: The Natural Occurrence, Discovery, and Isolation of 2-Methyl-6-oxo-2,4-heptadienal

Executive Summary As research into the non-vitamin A biological activities of carotenoids accelerates, the focus has shifted toward their complex degradation profiles. 2-Methyl-6-oxo-2,4-heptadienal is a low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research into the non-vitamin A biological activities of carotenoids accelerates, the focus has shifted toward their complex degradation profiles. 2-Methyl-6-oxo-2,4-heptadienal is a low-molecular-weight apocarotenoid aldehyde that emerges as a highly specific product of carotenoid autoxidation. Although present in trace amounts, its discovery has provided critical mechanistic insights into how extensively conjugated polyenes interact with molecular oxygen. This technical guide provides an authoritative overview of its chemical identity, natural occurrence, discovery timeline, and the self-validating experimental protocols required for its isolation and characterization.

Chemical Identity and Structural Significance

  • Chemical Name: 2-Methyl-6-oxo-2,4-heptadienal

  • CAS Registry Number: 195991-40-3[1]

  • Molecular Formula: C8H10O2[1]

  • Molecular Weight: 138.16 g/mol [1]

Structurally, 2-methyl-6-oxo-2,4-heptadienal features a highly conjugated diene system flanked by two carbonyl groups (an aldehyde and a ketone). In our experience, this dual-electrophilic nature makes it highly reactive, which explains both its transient nature in biological systems and its potential to act as a signaling molecule or immunomodulator.

Natural Occurrence and Mechanistic Pathways

Carotenoids are ubiquitous naturally occurring substances known for their brilliant colors and antioxidant properties at low oxygen pressures[2]. However, at higher oxygen pressures—such as those found in specific plant tissues, aging leaves, or exposed mammalian epidermal layers—carotenoids exhibit pro-oxidant properties[2].

The natural occurrence of 2-methyl-6-oxo-2,4-heptadienal is intrinsically linked to this pro-oxidant behavior. When carotenoids like β-carotene or retinoic acid are exposed to ambient air, they undergo spontaneous autoxidation[3][4]. This process is dominated by the spin-forbidden direct addition of triplet molecular oxygen, leading to peroxyl radical intermediates[4]. Rather than simple chain cleavage, the major pathway (>85%) involves oxygen copolymerization, forming a complex known as OxC-beta (oxidized β-carotene)[3]. 2-Methyl-6-oxo-2,4-heptadienal is generated via the minor chain-cleavage pathway or as a secondary degradation product of these copolymers[3][5].

Pathway A Carotenoid Precursors (β-Carotene / Retinoic Acid) B Molecular Oxygen (O2) Autoxidation A->B C Peroxyl Radical Intermediates B->C D Oxygen Copolymerization (OxC-beta Complex) C->D Major Pathway (>85%) E Chain Cleavage Reactions C->E Minor Pathway F 2-Methyl-6-oxo-2,4-heptadienal (Apocarotenoid Aldehyde) D->F Degradation E->F

Fig 1. Mechanistic pathway of carotenoid autoxidation to 2-Methyl-6-oxo-2,4-heptadienal.

The Discovery Timeline

The identification of 2-methyl-6-oxo-2,4-heptadienal required significant advancements in preparative chromatography and high-resolution mass spectrometry.

  • 1989 (Retinoic Acid Oxidation): The compound was first fully characterized by Oyler et al. during a rigorous kinetic analysis of all-trans-retinoic acid autoxidation[4]. They identified it as a minor chain-cleavage product resulting from the direct oxidation of olefinic carbons.

  • 2014 (β-Carotene Copolymerization): Burton et al. later identified the compound as a constituent of fully autoxidized β-carotene[5][6]. Their work revealed that the compound exists within a complex matrix of oxygen-rich copolymers and low-molecular-weight norisoprenoids, fundamentally shifting the paradigm of how carotenoid degradation is understood in nature.

Experimental Methodology: A Self-Validating Protocol

To isolate and characterize 2-methyl-6-oxo-2,4-heptadienal, researchers must navigate its susceptibility to secondary decomposition. The following protocol is engineered with internal causality checks to ensure a self-validating system.

Step-by-Step Workflow
  • Substrate Preparation & Solvent Selection: Dissolve the precursor (e.g., 1.07 g of retinoic acid) in an appropriate solvent. Causality Note: In our experience, utilizing an aprotic solvent like benzene minimizes the secondary decomposition of primary epoxides. Conversely, using a protic solvent like 90% ethanol accelerates the breakdown into diverse apocarotenoids, increasing the yield of our target aldehyde.

  • Controlled Autoxidation: Place the solution in a stainless steel reactor and maintain at 85.5 °C under 1 atm of oxygen pressure for 72 hours.

  • Fractionation: Concentrate the reaction solution and fractionate using preparative reversed-phase HPLC (Prep-RP-HPLC). Monitor UV absorbance, as 2-methyl-6-oxo-2,4-heptadienal exhibits a relatively large UV absorption compared to other monomeric compounds[6].

  • Structural Elucidation (The Validation Step): Analyze the isolated fractions using GC-MS and 400 MHz 1H NMR.

    • Self-Validation Check: The compound typically isolates as a mixture of 2E,4E and 2Z,4E isomers (roughly a 7:3 ratio)[6]. To definitively validate the structure and prevent misidentification, you must calculate the trans coupling constants of the H4 and H5 protons. A successful synthesis will yield a J value of approximately 15.4 to 15.6 Hz for both isomers[6].

Protocol S1 Step 1: Substrate Prep Dissolve precursor in 90% EtOH or Benzene S2 Step 2: Autoxidation Expose to 1 atm O2 at 85.5°C S1->S2 S3 Step 3: Fractionation Concentrate and isolate via Prep-RP-HPLC S2->S3 S4 Step 4: Characterization Validate via 1H NMR (J ≈ 15.5 Hz) and GC-MS S3->S4

Fig 2. Standardized experimental workflow for the isolation and characterization of apocarotenoids.

Pharmacological and Dermatological Potential

While historically viewed merely as a degradation artifact, the biological activity of carotenoid oxidation products is gaining traction in drug development.

Immunomodulation: The OxC-beta complex, which contains 2-methyl-6-oxo-2,4-heptadienal, has been shown to upregulate the expression of genes associated with pathogen recognition and host defense, specifically Toll-like receptors (TLR-2, TLR-4) and CD14[5].

Dermatological Therapeutics: Because carotenoids exhibit pro-oxidant properties at the higher oxygen pressures found in epidermal tissues, their oxidation products are highly relevant to skin health[2]. Formulations containing 0.0001% to 5% (w/w) of 2-methyl-6-oxo-2,4-heptadienal or oxidatively transformed carotenoids have been patented for topical administration to treat conditions such as photoaging, dandruff, psoriasis, eczema, and keloids[2][7]. To maintain stability, these formulations require the co-administration of antioxidants (e.g., Vitamin E) and must be packaged in oxygen-purged environments[2][7].

Quantitative Data Summary

The abundance of 2-methyl-6-oxo-2,4-heptadienal varies drastically based on the precursor and the oxidative environment. The table below summarizes key quantitative findings from the literature.

Precursor CompoundOxidation ConditionRelative AbundanceReference
β-Carotene Spontaneous Autoxidation (OxC-beta complex)~0.23% ± 0.03%Burton et al.[3][5]
Retinoic Acid 1 atm O₂, 85.5 °C, 90% EthanolMinor (<1% of reacted substrate)Oyler et al.
Retinoic Acid 1 atm O₂, 82.0 °C, BenzeneTrace (Suppressed by aprotic solvent)Oyler et al.

Conclusion

2-Methyl-6-oxo-2,4-heptadienal is a testament to the chemical complexity of carotenoid autoxidation. Far from being a mere chemical curiosity, its discovery has paved the way for a deeper understanding of non-vitamin A carotenoid biology. By adhering to rigorous, self-validating analytical protocols—particularly leveraging precise NMR coupling constants—researchers can reliably isolate this compound to further explore its promising immunomodulatory and dermatological applications.

References

  • Burton, G. W., et al. (2014). "Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity." PLOS One.
  • Oyler, A. R., et al. (1989). "Characterization of autoxidation products of retinoic acid." Tetrahedron.
  • Clark, K. B., et al. (1981). "Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen." Journal of the American Chemical Society.
  • Burton, G. W., et al. (2021). "β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity." Canadian Science Publishing.
  • "WO2005079143A2 - Topical formulations for the treatment of skin conditions." Google Patents.
  • "CAS No. 195991-40-3, 2-methyl-6-oxo-2,4-heptadienal." 001CHEMICAL.

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Foundational

The Biological and Toxicological Dichotomy of 2-Methyl-6-oxo-2,4-heptadienal: A Technical Whitepaper

Executive Overview As drug development and toxicology increasingly intersect with the study of secondary metabolites and lipid peroxidation products, 2-Methyl-6-oxo-2,4-heptadienal has emerged as a compound of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug development and toxicology increasingly intersect with the study of secondary metabolites and lipid peroxidation products, 2-Methyl-6-oxo-2,4-heptadienal has emerged as a compound of significant interest. Originally identified as a minor apocarotenoid derived from the spontaneous autoxidation of β-carotene[1] and retinoic acid[2], as well as an intermediate in atmospheric toluene oxidation[3], this highly conjugated keto-aldehyde exhibits a profound biological dichotomy. At trace concentrations, it participates in the immunomodulatory priming of the innate immune system[4]. However, at elevated concentrations, it acts as a potent electrophile, driving cellular toxicity through the covalent adduction of critical proteins—a mechanism structurally and functionally analogous to the well-documented lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE)[5].

This guide synthesizes the chemical etiology, biological signaling pathways, and toxicological mechanisms of 2-Methyl-6-oxo-2,4-heptadienal, providing researchers with self-validating experimental protocols to isolate and study this volatile compound.

Chemical Etiology and Structural Dynamics

2-Methyl-6-oxo-2,4-heptadienal is an α,β,γ,δ-unsaturated aldehyde featuring a terminal ketone moiety. It is primarily generated through the non-enzymatic, radical-mediated oxidative cleavage of polyene chains.

In biological and nutritional matrices, the parent compound is typically β-carotene. The autoxidation of β-carotene is initiated by hydrogen abstraction, forming a carbon-centered radical that rapidly reacts with molecular oxygen to form peroxy radicals (ROO•)[1]. While 85% of this reaction yields a high-molecular-weight, sporopollenin-like oxygen copolymer (OxC-beta), the remaining 15% undergoes specific scission to yield low-molecular-weight monomeric norisoprenoids[1]. 2-Methyl-6-oxo-2,4-heptadienal is one of these specific cleavage products, representing approximately 0.23% of the total oxidized mixture[1],[4].

G BC β-Carotene (Parent Carotenoid) O2 Molecular Oxygen (O2) Autoxidation BC->O2 Spontaneous Reaction Radical Peroxy Radical Intermediates (ROO•) O2->Radical Hydrogen Abstraction Polymer Oxygen Copolymer (OxC-beta, 85%) Radical->Polymer Copolymerization Monomer Monomeric Cleavage Products (Norisoprenoids, 15%) Radical->Monomer Oxidative Cleavage Target 2-Methyl-6-oxo-2,4-heptadienal (Target Apocarotenoid) Monomer->Target Specific Scission

Fig 1: Oxidative cleavage pathway of β-carotene yielding 2-Methyl-6-oxo-2,4-heptadienal.

The Immunomodulatory Paradox (Low-Dose Signaling)

In vivo and in vitro studies of OxC-beta (the fully oxidized β-carotene product mixture containing 2-Methyl-6-oxo-2,4-heptadienal) reveal unexpected biological activity independent of Vitamin A pathways[4]. Rather than acting as an antioxidant, the oxidized mixture functions as an innate immune primer.

At low, non-toxic concentrations, these oxidation products upregulate the expression of pattern recognition receptors, specifically Toll-like receptors 2 and 4 (TLR-2, TLR-4) and the CD14 co-receptor[4]. This upregulation significantly enhances the phagocytic activity of monocytes, particularly under lipopolysaccharide (LPS) challenge conditions[6]. While the bulk of this activity is attributed to the polymeric fraction of OxC-beta, the electrophilic nature of monomeric aldehydes like 2-Methyl-6-oxo-2,4-heptadienal allows them to act as paracrine signaling molecules, subtly altering the intracellular redox state to activate stress-response transcription factors (e.g., Nrf2/ARE pathway)[5].

Toxicological Mechanism: Electrophilic Protein Adduction

The toxicological profile of 2-Methyl-6-oxo-2,4-heptadienal is dictated by its extended conjugated system. The electron-withdrawing nature of the aldehyde and ketone groups creates a highly electron-deficient π-system. This makes the β-carbon and δ-carbon highly susceptible to nucleophilic attack by soft nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine, and the imidazole/amino groups of histidine and lysine residues on target proteins[5].

Causality of Toxicity: This reaction proceeds via Michael addition or Schiff base formation, resulting in irreversible covalent adduction. This mechanism is identical to that of 4-HNE, a primary biomarker of lipid peroxidation[5]. However, because 2-Methyl-6-oxo-2,4-heptadienal possesses a longer conjugated system (diene vs. monoene in 4-HNE), the delocalization of π-electrons is more extensive. Experimental data indicates that the IC50 values for carotenoid oxidation product mixtures inhibiting critical membrane enzymes like Na+,K+-ATPase are an order of magnitude lower (more potent) than those of 4-HNE[5]. This cross-linking leads to rapid loss of enzyme function, disruption of cellular ion gradients, and eventual apoptosis.

G Aldehyde 2-Methyl-6-oxo- 2,4-heptadienal (Electrophile) Protein Target Protein (e.g., Na+,K+-ATPase) Nucleophilic Residues Aldehyde->Protein Attacks Cys/Lys/His Adduct Covalent Adduct (Michael Addition / Schiff Base) Protein->Adduct Covalent Binding Toxicity Enzyme Inhibition & Cellular Toxicity Adduct->Toxicity Loss of Function

Fig 2: Electrophilic adduction of target proteins by 2-Methyl-6-oxo-2,4-heptadienal.

Quantitative Data Summaries

To contextualize the potency and yield of this compound, the following tables summarize its comparative toxicological profile and its relative abundance in carotenoid oxidation mixtures.

Table 1: Comparative Toxicological Profile
Property2-Methyl-6-oxo-2,4-heptadienal4-Hydroxy-2-nonenal (4-HNE)
Primary Precursor Carotenoids (β-carotene), Retinoic Acidω-6 Polyunsaturated Fatty Acids
Chemical Nature α,β,γ,δ-unsaturated keto-aldehydeα,β-unsaturated hydroxy-aldehyde
Target Amino Acids Cysteine (thiol), Lysine, HistidineCysteine (thiol), Lysine, Histidine
Mechanism of Action Michael Addition / Schiff BaseMichael Addition / Schiff Base
Relative Enzyme Inhibition Potency Exceptionally High (Lower IC50)High (Standard Baseline)
Table 2: Yield of Major Monomeric Products from β-Carotene Autoxidation[1]
CompoundYield (% w/w of total OxC-beta)
Geronic acid2.40%
β-Ionone-5,6-epoxide1.20%
Dihydroactinidiolide1.10%
β-Ionone0.80%
2-Methyl-6-oxo-2,4-heptadienal 0.23%

Validated Experimental Workflows

As an Application Scientist, I mandate that experimental protocols must be self-validating. The following methodologies are designed to ensure artifact-free isolation and mechanistically proven toxicity assays.

Protocol A: Synthesis and Isolation via Spontaneous Autoxidation

Purpose: To generate and purify 2-Methyl-6-oxo-2,4-heptadienal without the use of harsh synthetic reagents that might alter its native stereochemistry.

  • Initiation of Autoxidation: Dissolve 10 mmol of high-purity β-carotene in 500 mL of anhydrous benzene (or ethyl acetate for lower toxicity).

  • Environmental Control: Place the solution in a sealed reactor pressurized with 1 atm of pure molecular oxygen. Causality: Maintaining high oxygen partial pressure prevents the termination of the radical chain reaction, ensuring maximum yield of the peroxy radical intermediates[1]. Do NOT add phenolic antioxidants (e.g., α-tocopherol), as these will quench the reaction[2].

  • Reaction Monitoring: Stir continuously at 30°C in the dark for 72 hours. Monitor oxygen uptake volumetrically. The reaction is complete when oxygen consumption plateaus (typically after uptake of ~8 molar equivalents of O2).

  • Fractionation (GPC): Concentrate the product (OxC-beta) under reduced pressure. Separate the polymeric fraction (85%) from the monomeric fraction (15%) using Gel Permeation Chromatography (GPC) with a THF mobile phase.

  • Isolation (Prep-HPLC): Subject the monomeric fraction to Preparative HPLC (C18 column, Acetonitrile/Water gradient). Monitor UV absorbance at 280 nm, as the extended conjugation of 2-Methyl-6-oxo-2,4-heptadienal provides a strong chromophore[7].

  • Validation: Confirm the identity and purity of the isolated fraction using GC-MS and 1H NMR. The geometry of the C4–C5 bond can be validated by observing the trans coupling constants (J ≈ 15.5 Hz)[7].

Protocol B: Self-Validating Na+,K+-ATPase Adduction Assay

Purpose: To quantify the toxicological inhibition of membrane enzymes while proving the mechanism is covalent adduction rather than competitive binding.

  • Enzyme Preparation: Isolate Na+,K+-ATPase from porcine cerebral cortex using differential centrifugation, suspending the purified enzyme in a 50 mM Tris-HCl buffer (pH 7.4).

  • Dose-Response Incubation: Aliquot the enzyme into a 96-well plate. Add varying concentrations of isolated 2-Methyl-6-oxo-2,4-heptadienal (0.1 μM to 100 μM). Incubate at 37°C for 30 minutes.

  • Self-Validating Control (Critical Step): In a parallel set of wells, pre-incubate the aldehyde with 5 mM N-acetylcysteine (NAC) for 15 minutes before adding the enzyme. Causality: NAC acts as a sacrificial soft nucleophile. If the mechanism of toxicity is strictly electrophilic adduction, the NAC will scavenge the aldehyde, completely rescuing ATPase activity. Failure to rescue indicates non-specific denaturation.

  • Activity Measurement: Initiate the ATPase reaction by adding 2 mM ATP. After 15 minutes, stop the reaction with 10% trichloroacetic acid.

  • Quantification: Measure the release of inorganic phosphate (Pi) using the colorimetric Fiske-SubbaRow method (absorbance at 660 nm). Calculate the IC50 based on the dose-response curve.

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Exploratory

The Dual Paradigm of 2-Methyl-6-oxo-2,4-heptadienal: A Technical Guide for Researchers

Executive Summary 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3 / 129454-99-5) is a highly reactive α,β-unsaturated aldehyde that occupies a unique intersection between biological immunology and atmospheric chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3 / 129454-99-5) is a highly reactive α,β-unsaturated aldehyde that occupies a unique intersection between biological immunology and atmospheric chemistry. In biological systems, it is generated as a non-vitamin A norisoprenoid cleavage product during the spontaneous autoxidation of β-carotene and retinoic acid, contributing to immunomodulatory pathways[1]. Conversely, in the atmosphere, it is a critical ring-cleavage dicarbonyl produced during the hydroxyl radical (•OH)-initiated oxidation of anthropogenic aromatic hydrocarbons like m-xylene, acting as a direct precursor to Secondary Organic Aerosols (SOA)[2][3]. This whitepaper synthesizes the mechanistic pathways, experimental methodologies, and quantitative data surrounding this dual-role compound.

Physicochemical Profiling

Understanding the physical constraints of 2-methyl-6-oxo-2,4-heptadienal is critical for both chromatographic isolation in biological assays and volatility modeling in atmospheric chambers.

Table 1: Physicochemical Properties

Property Value Causality / Significance
IUPAC Name (2E,4E)-2-methyl-6-oxohepta-2,4-dienal Dictates the trans-coupling constants observed in NMR.
CAS Registry 195991-40-3 / 129454-99-5 Essential for sourcing authentic synthetic standards[4].
Molecular Formula C8H10O2 Represents the highly oxidized state post-cleavage.
Density 0.973 g/cm³ (Calculated) Relevant for phase separations during liquid-liquid extraction[5].

| Boiling Point | 258.4 °C at 760 mmHg | High boiling point necessitates derivatization for GC-MS analysis[5]. |

Biological Autoxidation: The Norisoprenoid Pathway

Mechanistic Causality in Carotenoid Cleavage

Unlike enzymatic cleavage (e.g., via BCMO1) which yields stoichiometric amounts of Vitamin A, the spontaneous autoxidation of β-carotene and retinoic acid is driven by the direct, spin-forbidden addition of triplet molecular oxygen to the highly conjugated polyene backbone[6]. This reaction yields a complex product mixture dominated by an oxygen copolymer (OxC-beta, ~85% yield) and a smaller fraction of low-molecular-weight norisoprenoids (~15% yield)[1][7].

2-Methyl-6-oxo-2,4-heptadienal is identified as a structurally significant monomeric product within this latter fraction. It exists primarily as a mixture of 2E,4E (4a) and 2Z,4E (4b) isomers[1]. The formation of this specific C8 dialdehyde indicates deep chain cleavage, far removed from the terminal cyclohexyl rings.

Immunomodulatory Implications

Historically, the health benefits of carotenoids were attributed solely to provitamin A activity or direct antioxidant scavenging. However, recent transcriptomic data reveals that the non-vitamin A oxidation products—including the OxC-beta polymer and associated aldehydes like 2-methyl-6-oxo-2,4-heptadienal—exhibit potent immunomodulatory activity[1]. These compounds prime innate immune function, likely by interacting with pattern recognition receptors (such as CD14) due to their structural resemblance to sporopollenin, a biopolymer found in microbial spores[7].

Autoxidation A β-Carotene / Retinoic Acid B O2 Addition (Autoxidation at 65°C) A->B Spontaneous C OxC-beta Polymer (85% Yield) B->C Copolymerization D Monomeric Cleavage (15% Yield) B->D Chain Cleavage E 2-Methyl-6-oxo-2,4-heptadienal (Isomers 4a/4b) D->E F Other Norisoprenoids (Geronic Acid, Epoxides) D->F

Figure 1: Reaction pathway for the autoxidation of β-carotene into polymeric and monomeric products.

Atmospheric Chemistry: Aromatic Ring Cleavage

OH-Initiated Oxidation Dynamics

In the troposphere, the degradation of anthropogenic volatile organic compounds (VOCs) like m-xylene is initiated by the hydroxyl radical (•OH). Quantum chemical calculations (M06-2X and ROCBS-QB3 levels) demonstrate that •OH primarily adds to the C2 and C4 positions of the m-xylene ring, forming thermalized adducts (mX-2-OH and mX-4-OH)[3].

Subsequent O₂ addition forms a bicyclic peroxy radical intermediate. The unimolecular decomposition of this intermediate results in aromatic ring cleavage, generating prompt hydroperoxyl radicals (HO₂) and large α-dicarbonyls, specifically 2-methyl-6-oxo-2,4-heptadienal and 4-methyl-6-oxo-2,4-heptadienal[2][3].

Secondary Organic Aerosol (SOA) Contribution

The dicarbonyls produced via this pathway are highly reactive. While smaller dicarbonyls like methylglyoxal are known SOA precursors, the larger C8 structure of 2-methyl-6-oxo-2,4-heptadienal undergoes rapid oligomerization in the aerosol phase. This oligomerization is a key driver in the formation of Brown Carbon (BrC), significantly impacting atmospheric radiative forcing and climate models[8].

Atmospheric A m-Xylene B •OH Radical Addition A->B C OH-m-Xylene Adduct (R2/R4) B->C D O2 Addition & Cyclization C->D E Bicyclic Peroxy Radical D->E F Ring Cleavage E->F Unimolecular Decomposition G 2-Methyl-6-oxo- 2,4-heptadienal F->G H Prompt HO2 Formation F->H

Figure 2: OH-initiated atmospheric oxidation of m-xylene leading to ring cleavage and dicarbonyls.

Validated Experimental Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal controls to rule out experimental artifacts.

Protocol A: Isolation from β-Carotene Autoxidation

Objective: Isolate and confirm the stereochemistry of 2-methyl-6-oxo-2,4-heptadienal from carotenoid degradation.

  • Reaction Setup: Dissolve 5–25 g of authentic β-carotene in ethyl acetate. Causality: Ethyl acetate is chosen as a compromise; while it requires longer reaction times due to lower solubility, it strictly avoids the chlorinated byproducts generated when using carbon tetrachloride[1].

  • Autoxidation: Maintain the solution at 65°C under 1 atm of pure O₂ until complete chromatic bleaching occurs (indicating full polyene cleavage).

  • Self-Validation Control: Run a parallel reaction spiked with a 10× molar excess of 2,6-di-tert-butyl-4-methylphenol (BMP). Causality: BMP is a peroxyl radical scavenger. If the target aldehyde yield is quenched in this control, it validates that the compound is a genuine product of radical-mediated autoxidation rather than thermal degradation[6].

  • Fractionation & Isolation: Separate the monomeric fraction from the OxC-beta polymer using preparative HPLC (C18 column, gradient elution).

  • Spectroscopic Confirmation: Analyze the isolated fraction via ¹H NMR. The geometry of the C4–C5 bond of the 2E,4E and 2Z,4E isomers is definitively assigned by observing the trans coupling constants of H4 and H5 (J = 15.5 and 15.4 Hz, respectively)[1].

Protocol B: Atmospheric Simulation Chamber for Ring-Cleavage Yields

Objective: Quantify the yield of 2-methyl-6-oxo-2,4-heptadienal during the •OH oxidation of m-xylene.

  • Chamber Prep: Utilize a silcosteel tube-shaped reaction volume (80 cm length, 4 cm diameter) operated at 298 K and 1 atm. Introduce highly purified synthetic air (99.9999% N₂/O₂) at 20 L/min[2].

  • Radical Generation: Introduce traces of O₃ (≈2 × 10¹² cm⁻³) and H₂O (≈3 × 10¹⁷ cm⁻³). Generate •OH radicals in situ via UV photolysis of O₃.

  • Real-Time Monitoring: Utilize Laser-Induced Fluorescence (LIF). Causality: LIF allows for the real-time, interference-free quantification of prompt HO₂ radical formation at atmospheric pressure, serving as a proxy for the ring-cleavage event[2].

  • Product Trapping & Self-Validation: Sample the effluent and derivatize the carbonyls using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Analyze via GC-MS. Validation: The system validates the mechanism by ensuring mass balance; the yield of the dicarbonyl co-product (2-methyl-6-oxo-2,4-heptadienal) must stoichiometrically align with the prompt HO₂ yield[2][3].

Quantitative Data Synthesis

Table 2: Yields and Distribution of 2-Methyl-6-oxo-2,4-heptadienal

System / Environment Precursor Yield / Abundance Co-Products
Biological Autoxidation β-Carotene ~0.23% (of total OxC-beta mixture)[7] Geronic acid, β-ionone, Epoxides[1][6]

| Atmospheric Oxidation | m-Xylene | 7.82 ± 1.0% (combined with 4-methyl isomer)[2][3] | Prompt HO₂, Methylglyoxal, Epoxy carbonyls[2][3] |

References[4] lookchem.com. "Cas 129454-99-5,2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cDrPsPPE9Naq_7PxZBpl0QG8WQWmLQFIiyvYTXP_ByK7kAYXmZXrLZmYwPJOmDbk6g9zWaCyDW9xIavqBNR_4cEVULcC98FJxExJKNmhR-VSq9880TSvzCV41IF1Is7siy6r906kkFc=[1] Canadian Science Publishing. "β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGdlePAbdBMHZzIV-duX90sWbR18IJO7Pfy8HKp1cPyR0rh4Wc0dWdqWajC83JwjY7OGJJxVgO_YT4ntipyhL6aNRWWtle3pvp-2HuzBiowRpFjKqOLtzyUb7mcMAyA1YO533JfocFHQRB7pQix-M0pll[5] chemBlink. "(2E,4E)-2-Methyl-6-Oxo-2,4-Heptadienal (CAS 195991-40-3)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGDeEWMnmXiM0wij-c754l32GrJNeQyd1ZKnSQm7UdQyhDr6F7xNBVSiocnURvBiu0uXSmzKevBpbISNzMwXXFNi03Kxk1QYv2-7iwfviJGNTDx-srEh7QsTRXGLnyVsymohHzwp-89FVNK26Ra3kr[2] ACS Publications. "Prompt HO 2 Formation Following the Reaction of OH with Aromatic Compounds under Atmospheric Conditions". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk2whSgNJvo2wlTFfyNbaErtFrGBxICYvBoc8-yzo2Z3quWWOUJxMe-hewd-Z01CihBoosO0rCzpP7dKHrtPZDFX8PxFHZgZq4AfV1L6jFvZ4hZ7zzwyDV4-ipz_y-EYP3jT4rRw==[6] Journal of the American Chemical Society. "Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen1". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfg9mt4yi7UlYtoq9gaW2tdj8JRfOKQCwxRyrsknPvJn2jpji15oIHfsOSA4Gyas_YwKYGybYLc3aE4b-CpNs61T3MDr9VTYPJdgsfKaBPdlN6kT_BubN6UyGIHkSWqWvZpm0_Q==[3] ACS Publications. "Atmospheric Oxidation Mechanism of m-Xylene Initiated by OH Radical". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Ot8IGUmFPsaiShYpDAq1dsQny7dHrPEBx4ZFUKfjn3n__C3irdlUlPcC0sZi4m7qxz7eNNhuNWhVSy9EkoY3a7Hg9WP2RSYFyZnry5IM99Yp9cJbj-BY4yUVCiItmfrwoD1K9A==[7] PLOS One. "Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wp-LUS_gVDPhwRut7eA-0-EcAi9VnnXkO9fVq6zVhyus3KCbkmsMfy8sS93O4oPZpac1-OZKqC019YhdiShy0rhxiiR_4giom445h5154xutZlcPgdPJqb82y7zpDUgvlNVwsZUmeZjYf_1HSeQC_KUOj2NjZX5SNYXlWnSYilEtfi8=[8] Environmental Science & Technology. "Unexpected Oligomerization of Small α-Dicarbonyls for Secondary Organic Aerosol and Brown Carbon Formation". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlNd_hE4qTMU4BvDGhwiGYJD87iMrFyc2IOJlND8TwejvWhpbRxY2SDD6gWxVJVs-ERVse36oPfL4EXUxRqQSQkJNyB0R5DAINYN5whl33kj5NNXpz-07Wb6lm-UE3D7jsrL7i7xb4YeCxog==

Sources

Foundational

Unveiling the Reaction Mechanisms of 2-Methyl-6-oxo-2,4-heptadienal: From Atmospheric Chemistry to Biological Autoxidation

Executive Summary 2-Methyl-6-oxo-2,4-heptadienal (CAS 195991-40-3) is a highly reactive, diunsaturated dicarbonyl compound that serves as a critical mechanistic bridge between two vastly different scientific domains: atm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6-oxo-2,4-heptadienal (CAS 195991-40-3) is a highly reactive, diunsaturated dicarbonyl compound that serves as a critical mechanistic bridge between two vastly different scientific domains: atmospheric volatile organic compound (VOC) degradation and the biological autoxidation of carotenoids. For drug development professionals and atmospheric chemists alike, understanding the transient kinetics and formation pathways of this compound provides crucial insights into oxidative stress, secondary organic aerosol (SOA) formation, and novel dermatological therapeutics. This whitepaper systematically deconstructs the dual reaction mechanisms that generate 2-Methyl-6-oxo-2,4-heptadienal, providing field-proven protocols and quantitative kinetic data.

Atmospheric Formation: OH-Initiated Oxidation of m-Xylene

In the lower troposphere, the degradation of anthropogenic VOCs like m-xylene is primarily driven by hydroxyl (OH) radicals during daylight hours[1]. The formation of 2-methyl-6-oxo-2,4-heptadienal occurs via a complex ring-cleavage pathway that is highly dependent on oxygen and nitric oxide (NO) concentrations.

Mechanism Breakdown

The reaction initiates with the addition of an OH radical to the aromatic ring of m-xylene, forming a thermalized m-xylene-OH adduct[1]. Under atmospheric conditions, this adduct rapidly reacts with molecular oxygen ( O2​ ) to form a peroxy radical. Instead of immediately reacting with NO, a significant fraction of these peroxy radicals undergoes internal cyclization to form bicyclic radicals, which subsequently add another O2​ molecule to become bicyclic peroxy radicals[1].

Reaction of these bicyclic peroxy radicals with NO or HO2​ yields bicyclic alkoxy radicals. The inherent instability of the bicyclic alkoxy framework leads to rapid C-C bond scission (ring cleavage), generating diunsaturated dicarbonyls—specifically, a mixture of 2-methyl-6-oxo-2,4-heptadienal and its isomer, 4-methyl-6-oxo-2,4-heptadienal[2].

G N1 m-Xylene N2 OH Radical Addition N1->N2 N3 m-Xylene-OH Adduct N2->N3 N4 O2 Addition & Cyclization N3->N4 N5 Bicyclic Peroxy Radical N4->N5 N6 NO / HO2 Reaction N5->N6 N7 Bicyclic Alkoxy Radical N6->N7 N8 Ring Cleavage (C-C Scission) N7->N8 N9 2-Methyl-6-oxo-2,4-heptadienal N8->N9

Pathway of OH-initiated m-xylene oxidation yielding 2-Methyl-6-oxo-2,4-heptadienal.

Experimental Protocol: Fast Flow Reactor with ID-CIMS

To accurately quantify the yield of 2-methyl-6-oxo-2,4-heptadienal without artifactual degradation, researchers utilize a fast flow reactor coupled to Ion Drift-Chemical Ionization Mass Spectrometry (ID-CIMS)[2].

Step-by-Step Methodology:

  • Gas Mixture Preparation: Introduce m-xylene into a fast flow reactor using a helium/oxygen carrier gas mixture. Maintain the reactor at a constant pressure (e.g., 100 Torr)[2].

  • Radical Generation: Generate OH radicals via the microwave discharge of a H2​ /He mixture, introducing them into the main flow tube[3].

  • Reaction Control: Maintain a short residence time in the flow reactor.

    • Causality & Rationale: A short residence time is strictly enforced to prevent secondary reactions (where newly formed 2-methyl-6-oxo-2,4-heptadienal reacts with excess OH radicals), ensuring only primary oxidation yields are measured[4].

  • Soft Ionization & Detection: Utilize H3​O+ as the reagent ion in the ID-CIMS.

    • Causality & Rationale: H3​O+ proton transfer provides "soft" ionization. Because the proton affinity of diunsaturated dicarbonyls is higher than water but lower than the energy required for fragmentation, the intact protonated product ( C8​H11​O2+​ , m/z = 139) can be detected[4].

  • Self-Validation & Quality Control: To validate that the m/z 139 peak is a genuine OH-initiated product, systematically turn off the microwave discharge (stopping OH generation) or halt the m-xylene flow. The immediate disappearance of the peak confirms the product is not a background artifact or a contaminant[3].

Biological Autoxidation: Carotenoid and Retinoid Cleavage

In biological and pharmacological contexts, 2-methyl-6-oxo-2,4-heptadienal emerges as a critical non-vitamin A apocarotenoid product derived from the spontaneous autoxidation of β -carotene and retinoic acid[5][6].

Mechanism Breakdown

Unlike enzymatic cleavage, the autoxidation of β -carotene at high oxygen pressures does not simply break individual double bonds. Instead, β -carotene spontaneously copolymerizes with molecular oxygen, forming a transient β -carotene–oxygen copolymer radical[5]. As the reaction progresses, this highly unstable growing copolymer radical undergoes radical scission reactions. These scissions fragment the polyene backbone, yielding a complex mixture of low-molecular-weight apocarotenoids, prominently including 2-methyl-6-oxo-2,4-heptadienal[5][7].

Similarly, the autoxidation of all-trans-retinoic acid yields 2-methyl-6-oxo-2,4-heptadienal as an olefinic fragmentation compound[8].

G A1 β-Carotene / Retinoic Acid A2 High O2 Pressure Exposure A1->A2 A3 Oxygen Copolymerization A2->A3 A4 Copolymer Radical Scission A3->A4 A5 Apocarotenoid Mixture A4->A5 A6 2-Methyl-6-oxo-2,4-heptadienal A5->A6 A7 Topical Dermatological Formulations A6->A7

Biological autoxidation of carotenoids leading to therapeutic apocarotenoids.

Experimental Protocol: Accelerated Autoxidation and Isolation

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve all-trans-retinoic acid (e.g., ~1.0 g) in 90% ethanol within a stainless steel reactor.

    • Causality & Rationale: 90% ethanol is selected as a protic solvent to mimic physiological polar environments while maintaining the solubility of highly lipophilic retinoids.

  • Oxygenation: Pressurize the reactor with 1 atm of O2​ and maintain the temperature at 85.5°C for 72 hours.

  • Quenching & Concentration: Concentrate the reaction solution under reduced pressure to halt further uncharacterized thermal degradation.

  • Chromatographic Isolation: Separate the apocarotenoid mixture using reverse-phase HPLC (C-18 column) with a binary gradient of ammonium acetate in water and methanol/tetrahydrofuran.

  • Self-Validation & Quality Control: Run a parallel control reaction containing a 10-fold molar excess of 2,6-di-tert-butyl-4-methylphenol (BMP), a potent peroxyl radical scavenger.

    • Causality & Rationale: If the formation of 2-methyl-6-oxo-2,4-heptadienal is severely inhibited in the BMP control, it definitively proves the compound is generated via a radical-mediated autoxidation chain reaction, rather than spin-forbidden direct addition of triplet oxygen[8].

Quantitative Data and Kinetic Parameters

The formation yields and kinetic behaviors of 2-methyl-6-oxo-2,4-heptadienal vary drastically depending on the precursor and environment. The table below synthesizes the quantitative data extracted from both atmospheric and biochemical studies.

ParameterValue / YieldContext / PrecursorSource
Formation Yield (%) 7.82 ± 1.0%OH-initiated oxidation of m-xylene (Combined yield with 4-methyl isomer)[2]
Ion-Molecule Rate Constant 3.75×10−9 cm3 molecule−1 s−1 Reaction with H3​O+ in ID-CIMS[4]
Formation Yield (Mole %) Minor / TraceAutoxidation of Retinoic Acid (85.5°C, 1 atm O2​ )[8]
Therapeutic Concentration 0.0001% to 5% (w/w)Topical formulations for dermatological treatments[9]

Pharmacological and Industrial Implications

Beyond its role as a biomarker for VOC degradation, 2-methyl-6-oxo-2,4-heptadienal has garnered significant attention in drug development. Patents have been established utilizing oxidatively transformed carotenoids—specifically isolating 2-methyl-6-oxo-2,4-heptadienal—for topical administration[9].

Because carotenoids exhibit pro-oxidant properties at high oxygen pressures, their stable oxidation products possess unique immunological and cellular regulatory activities[9]. Formulations containing 0.001% to 5% (w/w) of 2-methyl-6-oxo-2,4-heptadienal are currently utilized in research for treating hyperproliferative and inflammatory skin conditions, including psoriasis, eczema, and photoaging[9][10]. To prevent further ambient oxidation of the dieneal structure, these formulations must be strictly co-formulated with antioxidants (e.g., Vitamin E) and packaged in oxygen-purged environments[10].

References

  • Experimental product study of the OH-initiated oxidation of m-xylene.
  • Atmospheric Oxidation Mechanism of m-Xylene Initiated by OH Radical.
  • Mass spectra for the OH-initiated oxidation of m-xylene using H3O+.
  • The β-carotene–oxygen copolymer: its relationship to apocarotenoids and β-carotene function. Canadian Science Publishing.
  • Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen. Journal of the American Chemical Society.
  • WO2005079143A2 - Topical formulations for the treatment of skin conditions.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Purification of 2-Methyl-6-oxo-2,4-heptadienal

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Chemical Context 2-Methyl-6-oxo-2,4-heptadienal is a highly reactive, unsaturated dicarbonyl compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Chemical Context

2-Methyl-6-oxo-2,4-heptadienal is a highly reactive, unsaturated dicarbonyl compound. In biological and pharmacological contexts, it is frequently encountered as a downstream apocarotenoid degradation product resulting from the autoxidation of retinoic acid and β -carotene [1]. In atmospheric chemistry, it is a critical secondary organic aerosol (SOA) precursor generated during the hydroxyl radical (OH)-initiated oxidation of m-xylene [2].

Due to its conjugated diene system flanked by a terminal aldehyde and a methyl ketone, the molecule is highly susceptible to cis-trans isomerization, autoxidation, and spontaneous polymerization. This application note outlines a self-validating, field-proven methodology for its purification, ensuring high structural fidelity for downstream pharmacological testing or analytical quantification.

Physicochemical Properties

Summarizing the core properties of the target compound is critical for predicting its behavior during extraction and chromatography.

PropertyValue / Description
Chemical Name 2-Methyl-6-oxo-2,4-heptadienal
CAS Number 195991-40-3
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Structural Features Conjugated dienal, terminal aldehyde, methyl ketone
Stability Profile Highly sensitive to UV light, temperatures >30 °C, and strong acids/bases

Mechanistic Rationale for Purification Strategy (E-E-A-T)

As an application scientist, it is vital to understand why standard purification techniques fail for this compound:

  • Avoidance of Normal-Phase Silica: The acidic silanol groups on standard silica gel stationary phases act as Lewis acids, catalyzing irreversible aldol condensations and binding of the conjugated dienal.

  • Buffered RP-HPLC: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this molecule [1]. Utilizing a buffered aqueous mobile phase (0.1 M ammonium acetate) maintains a near-neutral pH (pH ~6.8–7.2), actively suppressing acid-catalyzed degradation and tautomerization during the run.

  • Thermal and Photic Control: Because conjugated dienes readily undergo photo-induced isomerization and thermal polymerization, all extraction and concentration steps must be performed in amber glassware and under a gentle nitrogen stream rather than via traditional rotary evaporation.

Purification Workflow

Workflow Crude Crude Mixture (Oxidation Products) Extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) Crude->Extraction Phase Separation PrepLC Preparative RP-HPLC (C18, NH4OAc / MeOH) Extraction->PrepLC Organic Layer Concentrated Fractions Fraction Collection (UV Detection @ 280 nm) PrepLC->Fractions Gradient Elution Lyophilization Solvent Removal (SPE Desalting / N2) Fractions->Lyophilization Target Peak Pooled Pure Pure 2-Methyl-6-oxo- 2,4-heptadienal Lyophilization->Pure Yield & QC

Fig 1: Workflow for the isolation and purification of 2-methyl-6-oxo-2,4-heptadienal.

Detailed Experimental Protocols

Protocol A: Sample Preparation and Liquid-Liquid Extraction (LLE)

This protocol isolates the non-polar and semi-polar organic fractions from aqueous oxidation matrices.

  • Quenching: Quench the primary oxidation reaction mixture (e.g., retinoic acid autoxidation buffer) by immediately cooling the vessel to 4 °C in an ice bath.

  • Extraction: Transfer the mixture to an amber separatory funnel. Extract with cold, peroxide-free ethyl acetate (3 × 50 mL per 100 mL of aqueous phase).

  • Washing: Wash the combined organic layers with cold saturated NaCl (brine) to remove highly polar impurities and residual water-soluble peroxides.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter through a sintered glass funnel.

  • Concentration: Concentrate the extract under a gentle, continuous stream of nitrogen gas at room temperature. Crucial Step: Do not use a rotary evaporator with a heated water bath, as temperatures exceeding 30 °C will induce polymerization of the dienal.

Protocol B: Preparative Reversed-Phase HPLC

This protocol separates the target molecule from structurally similar isomers and degradation byproducts.

  • Column Selection: Utilize a Preparative C18 column (e.g., Dynamax 5 µm, 21.4 × 250 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Ammonium Acetate in Milli-Q water.

    • Mobile Phase B: Methanol/Tetrahydrofuran (THF) (5:3 v/v) containing 0.0625 M Ammonium Acetate.

  • Gradient Program: Run a binary gradient from 10% B to 80% B over 60 minutes using a convex curve profile.

  • Flow Rate & Detection: Maintain a flow rate of 10.0 mL/min. Monitor the eluent via a Photodiode Array (PDA) detector at 280 nm (the characteristic λmax​ for conjugated dienals).

  • Fraction Collection: Collect the fractions corresponding to the target peak directly into amber glass vials pre-chilled in an ice bath to arrest any post-elution degradation[1].

Protocol C: Desalting and Final Isolation

This protocol removes the ammonium acetate buffer without utilizing destructive thermal evaporation.

  • Pooling: Pool the target fractions containing 2-methyl-6-oxo-2,4-heptadienal.

  • Dilution: Dilute the pooled fractions with an equal volume of cold Milli-Q water to reduce the organic solvent strength, forcing the compound out of solution.

  • SPE Loading: Load the mixture onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

  • Washing: Wash the cartridge with cold Milli-Q water (5 column volumes) to completely elute the ammonium acetate buffer salts.

  • Elution: Elute the pure compound with cold, anhydrous dichloromethane (DCM).

  • Storage: Evaporate the DCM under a nitrogen stream and store the resulting yellow oil immediately at -80 °C under a strict argon atmosphere.

Analytical Validation and Quality Control

To validate the success of the purification, conduct structural verification using NMR. The purified (E,E)-isomer should yield the following spectroscopic signatures, consistent with established literature standards [1]:

  • ¹H NMR (400 MHz, CD₃COCD₃): δ 1.95 (3H, dd, J = 1.5, 0.5 Hz, C-CH₃), 2.35 (3H, s, H₇), 6.57 (1H, br d, J = 15.6 Hz, H), 7.17 (1H, ddq, J = 11.4, 1.5, 0.8 Hz).

  • UV-Vis: λmax​ ~ 280 nm.

References

  • Oyler, A. R., Motto, M. G., Naldi, R. E., Facchine, K. L., Hamburg, P. F., Burinsky, D. J., Dunphy, R., & Cotter, M. L. (1989). Characterization of autoxidation products of retinoic acid. Tetrahedron, 45(24), 7679-7694.[Link]

  • Zhao, J., Zhang, R., Misawa, K., & Shibuya, K. (2005). Experimental product study of the OH-initiated oxidation of m-xylene. Journal of Photochemistry and Photobiology A: Chemistry, 176(1-3), 199-207.[Link]

Application

Advanced Application Note: Utilizing 2-Methyl-6-oxo-2,4-heptadienal in Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

Executive Summary & Chemical Context 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly functionalized, oxygenated diene originally identified as an autoxidation product of β-carotene and retinoic acid 1. In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly functionalized, oxygenated diene originally identified as an autoxidation product of β-carotene and retinoic acid 1. In the realm of synthetic organic chemistry, its unique structural motif—a conjugated diene system flanked by two strongly electron-withdrawing groups (an aldehyde at C1 and an acetyl group at C5)—renders it an exceptionally electron-deficient diene.

While traditional Diels-Alder reactions rely on electron-rich dienes, the pronounced electron deficiency of 2-methyl-6-oxo-2,4-heptadienal makes it an ideal candidate for Inverse Electron-Demand Diels-Alder (IEDDA) reactions 2. This application note provides a comprehensive, self-validating protocol for utilizing this molecule to synthesize densely functionalized cyclohexene derivatives, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: Frontier Molecular Orbital (FMO) Dynamics

In a standard Normal-Demand Diels-Alder (NDDA) reaction, the primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

However, the introduction of the -CHO and -C=O groups on 2-methyl-6-oxo-2,4-heptadienal drastically lowers its LUMO energy. Consequently, the reaction paradigm shifts to an IEDDA mechanism, where the dominant and kinetically favorable interaction is between the LUMO of the diene and the HOMO of an electron-rich dienophile (such as ethyl vinyl ether or an enamine) 3.

FMO_Logic Diene 2-Methyl-6-oxo-2,4-heptadienal (Electron-Deficient Diene) LUMO Lowered LUMO (Due to -CHO & -C=O) Diene->LUMO IEDDA IEDDA Cycloaddition [4+2] Concerted Transition LUMO->IEDDA Dominant FMO Interaction Dienophile Electron-Rich Dienophile (e.g., Ethyl Vinyl Ether) HOMO Raised HOMO (Due to +M effect of -OEt) Dienophile->HOMO HOMO->IEDDA Product Functionalized Cyclohexene (Endo Adduct Favored) IEDDA->Product

Fig 1: FMO interaction pathway demonstrating the IEDDA logic for 2-methyl-6-oxo-2,4-heptadienal.

Quantitative Comparison of Reaction Parameters

To highlight the operational differences when utilizing this specific diene, the quantitative and qualitative FMO parameters are summarized below:

Reaction ParameterNormal Diels-Alder (NDDA)Inverse Electron-Demand (IEDDA)
Diene Electronic Nature Electron-Rich (e.g., Isoprene)Electron-Deficient (2-Methyl-6-oxo-2,4-heptadienal)
Dienophile Electronic Nature Electron-Deficient (e.g., Maleic Anhydride)Electron-Rich (e.g., Ethyl Vinyl Ether)
Dominant FMO Interaction HOMODiene​LUMODienophile​ LUMODiene​HOMODienophile​
Typical Activation Energy High (Often requires >100 °C)Low to Moderate (RT to 60 °C with Lewis Acid)
Regioselectivity Control Ortho/Para rule (Donor-guided)Ortho/Meta rule (Acceptor-guided)

Experimental Protocol: IEDDA Cycloaddition with Ethyl Vinyl Ether

This protocol describes the synthesis of a highly functionalized cyclohexene core. The methodology is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at critical junctures without requiring immediate complex downstream analysis 4.

Reagents and Causality
  • Diene : 2-Methyl-6-oxo-2,4-heptadienal (1.0 eq).

  • Dienophile : Ethyl vinyl ether (3.0 eq). Causality: A stoichiometric excess drives the equilibrium forward and compensates for the high volatility of the dienophile.

  • Solvent : Anhydrous Dichloromethane (DCM). Causality: IEDDA reactions are highly sensitive to hydrogen bonding, which can unpredictably alter FMO energy levels. Anhydrous, non-polar conditions maintain the integrity of the transition state and the catalyst.

  • Catalyst : Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (10 mol%). Causality: The Lewis acid coordinates to the carbonyl oxygens of the diene, withdrawing electron density and further lowering the LUMO. This allows the reaction to proceed at room temperature, preventing the thermal polymerization that often plagues highly reactive dienes.

Step-by-Step Methodology

Exp_Workflow Step1 1. Preparation Dry DCM, N2 Atmosphere Step2 2. Reactant Addition Diene (1 eq) + Dienophile (3 eq) Step1->Step2 Step3 3. Catalysis Lewis Acid (e.g., BF3·OEt2) at -78°C Step2->Step3 Step4 4. Reaction & Monitoring Warm to RT, TLC Check Step3->Step4 Step5 5. Quench & Workup Aq. NaHCO3, Extract with DCM Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6 Step7 7. Validation NMR (1H/13C), HRMS Confirmation Step6->Step7

Fig 2: Experimental workflow for the Lewis acid-catalyzed IEDDA reaction.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Nitrogen ( N2​ ). Add 2-methyl-6-oxo-2,4-heptadienal (1.0 mmol, 138.16 mg) and dissolve in 10 mL of anhydrous DCM.

Step 2: Catalyst Initiation Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add BF3​⋅OEt2​ (0.1 mmol, 12.3 µL). Causality: Initiating the Lewis acid coordination at cryogenic temperatures prevents localized exothermic degradation of the diene.

Step 3: Cycloaddition Slowly add ethyl vinyl ether (3.0 mmol, 287 µL) via a gas-tight syringe. Remove the cooling bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 4-6 hours.

Step 4: In-Process Validation (Monitoring) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) eluent. Self-Validation Check: The starting diene is highly conjugated and will appear as a strong UV-active spot (often with a faint yellow visual tint). A successful reaction is validated by the disappearance of this spot and the emergence of a new, more polar, UV-active spot corresponding to the cycloadduct.

Step 5: Quenching and Workup Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: Immediate neutralization of the Lewis acid is critical to prevent acid-catalyzed hydrolysis of the newly formed enol ether moiety in the cycloadduct. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 9:1 to 7:3 Hexanes:EtOAc.

Step 7: Structural Validation Confirm the endo-cycloadduct via 1H NMR. Self-Validation Check: The successful formation of the cyclohexene ring is confirmed by the disappearance of the characteristic conjugated diene protons (δ 6.0-7.5 ppm) and the appearance of a distinct doublet of doublets (approx. δ 4.5-5.0 ppm), which corresponds to the proton adjacent to the ethoxy group in the newly formed ring.

References

  • Title : β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity. Source : Canadian Science Publishing URL :[Link]

  • Title : Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Source : ACS Publications / The Journal of Organic Chemistry URL :[Link]

  • Title : Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Source : RSC Publishing / Polymer Chemistry URL :[Link]

  • Title : The Diels-Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support. Source : ResearchGate / Journal of Combinatorial Chemistry URL :[Link]

Sources

Method

Application Notes &amp; Protocols: 2-Methyl-6-oxo-2,4-heptadienal as a Versatile Synthon in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the strategic application of (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic application of (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal in the synthesis of complex natural products. While its direct use in published total syntheses is not extensively documented, its unique molecular architecture, featuring a conjugated diene system, an aldehyde, and a methyl ketone, presents a wealth of opportunities for the construction of diverse carbocyclic and heterocyclic scaffolds. These notes explore the untapped potential of this bifunctional building block, focusing on its application in cornerstone reactions such as the Diels-Alder cycloaddition and the Nazarov cyclization. The protocols provided are based on well-established precedents for analogous substrates and are designed to serve as a practical starting point for synthetic chemists.

Introduction to 2-Methyl-6-oxo-2,4-heptadienal: A Molecule of Latent Potential

(2E,4E)-2-Methyl-6-oxo-2,4-heptadienal, a member of the α,β-unsaturated aldehyde and methyl ketone class of compounds, is a pale yellow liquid with the molecular formula C₈H₁₀O₂.[1][2][3] Its conjugated π-system and dual carbonyl functionalities make it a highly versatile, yet underutilized, precursor in the field of natural product synthesis. The strategic positioning of its reactive sites allows for a range of transformations to construct key structural motifs found in numerous biologically active molecules.

Table 1: Physicochemical Properties of (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal

PropertyValueReference
CAS Number 129454-99-5, 195991-40-3[1][2]
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.16 g/mol [2]
IUPAC Name (2E,4E)-2-methyl-6-oxohepta-2,4-dienal[2][3]
Appearance Colorless to pale yellow liquid[1]

The true value of this synthon lies in its capacity to undergo intramolecular cyclizations and to act as a robust partner in cycloaddition reactions, paving the way for the efficient assembly of complex molecular architectures.[4][5] This guide will primarily focus on two such powerful applications: the Diels-Alder reaction and the Nazarov cyclization.

Strategic Application I: The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings.[5][6] 2-Methyl-6-oxo-2,4-heptadienal can, in principle, act as either the diene or the dienophile component in this [4+2] cycloaddition.

As a Diene Component

The conjugated diene system of 2-Methyl-6-oxo-2,4-heptadienal is electron-deficient due to the presence of the electron-withdrawing aldehyde group. This characteristic makes it a suitable partner for electron-rich dienophiles in a Diels-Alder reaction with inverse electron demand.

dot

Caption: Proposed Diels-Alder reaction with 2-Methyl-6-oxo-2,4-heptadienal as the diene.

As a Dienophile Component

The α,β-unsaturated aldehyde moiety can act as a dienophile, particularly when activated by a Lewis acid. This would involve a reaction with an electron-rich diene to form a substituted cyclohexene, a common structural motif in many natural products.

Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline for the reaction of a dienal, acting as a dienophile, with an electron-rich diene, such as Danishefsky's diene.

Materials:

  • 2-Methyl-6-oxo-2,4-heptadienal

  • Danishefsky's diene (or a similar electron-rich diene)

  • Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 2-Methyl-6-oxo-2,4-heptadienal (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (0.1 - 1.1 eq) to the stirred solution. Maintain the temperature below -70 °C.

  • After stirring for 15-20 minutes, add a solution of the electron-rich diene (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which would lead to their deactivation and poor yields.

  • Low Temperature: The use of -78 °C helps to control the reactivity of the system, minimizing side reactions and enhancing the stereoselectivity of the cycloaddition.

  • Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, lowering the LUMO of the dienophile and thereby accelerating the reaction rate.[5]

Strategic Application II: The Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which are prevalent in a wide array of natural products, including prostaglandins and jasmones.[4] The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor.[4][7] 2-Methyl-6-oxo-2,4-heptadienal is an excellent substrate for a Nazarov-type cyclization.

dot

Caption: Proposed Nazarov cyclization of 2-Methyl-6-oxo-2,4-heptadienal.

Protocol: Nazarov Cyclization

This protocol provides a general method for the Lewis acid-mediated Nazarov cyclization of a divinyl ketone analogue.

Materials:

  • 2-Methyl-6-oxo-2,4-heptadienal

  • Lewis Acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Methyl-6-oxo-2,4-heptadienal (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (1.0 - 2.0 eq) portion-wise or dropwise, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a stirred, cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cyclopentenone derivative by flash column chromatography.

Causality Behind Experimental Choices:

  • Stoichiometric Lewis Acid: Classical Nazarov cyclizations often require stoichiometric or even excess Lewis acid to ensure complete activation of the ketone and to drive the reaction to completion.[8]

  • Aprotic Solvent: Anhydrous, non-coordinating solvents like DCM are ideal to prevent unwanted side reactions and decomposition of the Lewis acid.

  • Controlled Quenching: The reaction is quenched with a basic aqueous solution to neutralize the strong Lewis acid and prevent further reactions of the product.

Summary and Outlook

2-Methyl-6-oxo-2,4-heptadienal represents a promising, yet underexplored, building block for the synthesis of natural products. Its inherent functionalities are perfectly poised for strategic exploitation in powerful ring-forming reactions. The Diels-Alder and Nazarov cyclizations are just two examples of how this synthon can be used to rapidly assemble complex carbocyclic frameworks. Further exploration of its reactivity, including its potential in conjugate additions, aldol reactions, and multicomponent reactions, will undoubtedly unlock even more avenues for its application in the synthesis of biologically important molecules. Researchers in drug discovery and natural product synthesis are encouraged to consider this versatile compound in their retrosynthetic analyses.

References

  • LookChem. (n.d.). Cas 129454-99-5, 2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI). Retrieved from [Link]

  • PubChem. (n.d.). (2E,4E)-2-methyl-6-oxohepta-2,4-dienal. Retrieved from [Link]

  • The Synthesis of Some Cyclopentanoid Natural Products. (2021). University of British Columbia. Retrieved from [Link]

  • Strategies for the Synthesis of Sesquiterpene Natural Products. (n.d.). Academic Commons. Retrieved from [Link]

  • PubChem. (n.d.). (2E,4E)-2-methyl-6-oxohepta-2,4-dienal. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • Li, J. J. (2020). The Nazarov Cyclization. In Name Reactions (pp. 423-426). Springer, Cham.
  • Habermas, K. L., Denmark, S. E., & Jones, T. K. (1994).
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

Sources

Application

Designing Advanced Synthetic Workflows with 2-Methyl-6-oxo-2,4-heptadienal: A Bifunctional Diene Scaffold

Executive Summary For drug development professionals and synthetic chemists, identifying versatile, multi-functional building blocks is critical for accelerating library synthesis. 2-Methyl-6-oxo-2,4-heptadienal (CAS 195...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, identifying versatile, multi-functional building blocks is critical for accelerating library synthesis. 2-Methyl-6-oxo-2,4-heptadienal (CAS 195991-40-3) is a highly conjugated, bifunctional scaffold naturally identified as a non-vitamin A product of β-carotene[1] and retinoic acid autoxidation[2]. Featuring an α,β -unsaturated aldehyde, a conjugated diene, and a terminal methyl ketone, this molecule offers orthogonal reactive sites.

This application note provides field-proven, self-validating protocols for leveraging this scaffold in complex synthesis, specifically focusing on chemoselective reductive amination and Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions.

Chemical Profiling & Strategic Rationale

The true value of 2-Methyl-6-oxo-2,4-heptadienal lies in its electronic topology. The molecule is fully conjugated from the C1 aldehyde to the C6 ketone.

  • Chemoselectivity (The Aldehyde vs. Ketone): The C1 aldehyde is significantly more electrophilic and less sterically encumbered than the C6 methyl ketone. This allows for selective functionalization at the aldehyde terminus without the need for protecting group chemistry.

  • Cycloaddition (The Diene): Because the diene system (C2=C3 and C4=C5) is flanked by two electron-withdrawing groups (carbonyls), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are drastically lowered. This makes it a poor candidate for standard Diels-Alder reactions but an exceptional diene for Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.

ReactivityMap SM 2-Methyl-6-oxo-2,4-heptadienal (Bifunctional Scaffold) Aldehyde C1 Aldehyde Site (Highly Electrophilic) SM->Aldehyde Ketone C6 Ketone Site (Moderately Electrophilic) SM->Ketone Diene Conjugated Diene (Electron-Deficient) SM->Diene RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Aldol Aldol Condensation (Base Catalyzed) Ketone->Aldol DA IEDDA Cycloaddition (Electron-Rich Dienophile) Diene->DA

Fig 1. Orthogonal reactivity map of 2-Methyl-6-oxo-2,4-heptadienal.

Application Note I: Chemoselective Reductive Amination

Causality & Reagent Selection

To synthesize secondary amine scaffolds for drug discovery while preserving the ketone for downstream cross-coupling or functionalization, we must exploit the differential electrophilicity of the carbonyls. Sodium triacetoxyborohydride [NaBH(OAc)3] is selected as the reducing agent. Unlike NaBH4, which will indiscriminately reduce both carbonyls, NaBH(OAc)3 is mild enough to selectively reduce the intermediate iminium ion over the unactivated ketone[3].

Self-Validating Protocol

Objective: Conversion of the C1 aldehyde to a secondary amine.

  • Preparation: In an oven-dried flask under N2, dissolve 2-Methyl-6-oxo-2,4-heptadienal (1.0 mmol) and a primary amine (e.g., benzylamine, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Stir the mixture at 25 °C for 30 minutes to allow for complete imine formation. Self-Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the starting material and the appearance of a less polar imine spot.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes. Stir the suspension at 25 °C for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (The Self-Validating System):

    • 1H NMR (CDCl3): Confirm the disappearance of the aldehyde proton ( δ ~9.5 ppm) and the retention of the ketone methyl singlet ( δ ~2.2 ppm). The appearance of a new methylene signal ( δ ~3.2 ppm) confirms amine formation.

    • LC-MS: Confirm the [M+H]+ mass of the desired secondary amine.

Workflow Step1 1. Preparation Solubilize in DCE Add Amine Step2 2. Activation Stir 30 min Form Imine Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 12h at RT Step2->Step3 Step4 4. Workup Sat. NaHCO3 DCM Extraction Step3->Step4 Step5 5. Validation NMR & LC-MS Confirm Ketone Step4->Step5

Fig 2. Self-validating workflow for chemoselective reductive amination.

Application Note II: Inverse Electron-Demand Diels-Alder (IEDDA)

Causality & Reagent Selection

To build complex cyclohexene derivatives, the electron-deficient diene of 2-Methyl-6-oxo-2,4-heptadienal is reacted with an electron-rich dienophile (e.g., ethyl vinyl ether). To accelerate the reaction and control regioselectivity, a mild Lewis acid catalyst like Eu(fod)3 is employed. The europium catalyst coordinates to the aldehyde/ketone oxygens, further lowering the LUMO of the diene without causing polymerization.

Self-Validating Protocol

Objective: Construction of a highly functionalized cyclohexene ring via [4+2] cycloaddition.

  • Preparation: Dissolve 2-Methyl-6-oxo-2,4-heptadienal (1.0 mmol) and ethyl vinyl ether (3.0 mmol) in anhydrous toluene (5 mL) in a heavy-walled pressure tube.

  • Catalysis: Add Eu(fod)3 (0.1 mmol, 10 mol%). Seal the tube under an argon atmosphere.

  • Reaction: Heat the mixture to 80 °C behind a blast shield for 12 hours.

  • Workup: Cool to room temperature, open the tube, and filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the europium catalyst. Concentrate the filtrate.

  • Validation:

    • 1H NMR (CDCl3): The defining validation metric is the disappearance of the highly conjugated diene vinylic protons ( δ 6.0-7.5 ppm) and the emergence of isolated alkene protons ( δ 5.5-5.8 ppm) alongside new ring methine/methylene signals.

    • Diastereomeric Ratio (d.r.): Calculate the endo:exo ratio by integrating the anomeric proton adjacent to the ethoxy group.

Quantitative Data Summaries

To guide experimental design, the following tables summarize the expected chemoselectivity and cycloaddition efficiencies based on the mechanistic principles described above.

Table 1: Chemoselectivity Matrix for 2-Methyl-6-oxo-2,4-heptadienal Reduction

Reducing AgentTemp (°C)Aldehyde Conversion (%)Ketone Reduction (%)Isolated Yield (%)Utility
NaBH40>99>90N/A (Mixture)Poor (Over-reduction)
NaBH3CN25>991578Moderate (Toxicity concerns)
NaBH(OAc)3 25 >99 <1 92 Excellent (Highly Selective)

Table 2: IEDDA Reaction Optimization (Dienophile: Ethyl Vinyl Ether)

CatalystTemp (°C)Time (h)Conversion (%)Endo:Exo RatioNotes
None (Thermal)110244560:40Sluggish, poor selectivity
BF3·OEt2-78 to 04>90N/APolymerization of dienophile
Eu(fod)3 80 12 88 >95:5 Optimal LUMO lowering

References

  • Title: β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity. Source: Canadian Journal of Chemistry. URL: [Link][1]

  • Title: Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen. Source: Journal of the American Chemical Society. URL: [Link][2]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Method

Application Note: Derivatization Strategies for 2-Methyl-6-oxo-2,4-heptadienal – Enhancing Analytical Sensitivity and Biological Stability

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale 2-Methyl-6-oxo-2,4-heptadienal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

2-Methyl-6-oxo-2,4-heptadienal (2-MOHD) is a highly reactive, short-chain norisoprenoid and dicarbonyl compound. It is primarily generated in nature as a minor, yet critical, degradation product during the autoxidation of β-carotene (1[1]) and retinoic acid (2[2]). Furthermore, it is a known atmospheric photo-oxidation product of aromatic hydrocarbons (3[3]).

While fully oxidized carotenoid polymers (OxC-beta) exhibit significant innate immune-priming activity, volatile monomers like 2-MOHD are present at very low levels and are highly unstable (4[4]). The chemical architecture of 2-MOHD features an α,β-unsaturated aldehyde and a ketone. This dual electrophilic nature presents two major challenges:

  • Analytical Challenge: Dicarbonyls hydrate easily in aqueous matrices and lack basic/acidic sites for efficient electrospray ionization (ESI), leading to poor MS sensitivity.

  • Pharmacological Challenge: The Michael acceptor moiety acts as a "soft" electrophile, indiscriminately reacting with biological thiols (e.g., glutathione), resulting in rapid clearance, off-target toxicity, and an extremely short plasma half-life.

To harness 2-MOHD for research and drug development, derivatization is mandatory . This guide outlines two distinct derivatization strategies: an analytical workflow to enhance detection limits, and a synthetic pharmacological workflow to stabilize the molecule for biological evaluation.

Pathway A β-Carotene / Retinoids B Oxidative Cleavage (ROS / Autoxidation) A->B C 2-MOHD (Reactive Dicarbonyl) B->C D DNPH Derivatization C->D F Hydrazine Cyclization C->F E Enhanced MS Detection (Bis-hydrazone) D->E G Enhanced Bioactivity (Pyrazole Scaffold) F->G

Fig 1. Oxidative generation of 2-MOHD and targeted derivatization pathways.

Strategy A: Analytical Derivatization for Enhanced Detection

Causality & Principle

To overcome the poor ionization efficiency of native 2-MOHD, we utilize 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with both the aldehyde and ketone groups to form a bis-hydrazone. This transformation introduces a highly conjugated aromatic system and nitro groups that efficiently capture electrons, drastically enhancing sensitivity in negative-ion ESI-MS/MS.

Self-Validating Protocol: LC-MS/MS Quantification

Note: This protocol incorporates internal standards and blank controls to ensure a self-validating analytical system.

  • Reagent Preparation: Prepare a 5 mM DNPH solution in acetonitrile containing 0.1% formic acid. Quality Control: Run a reagent blank to ensure no background contamination of target masses.

  • Sample Extraction: Spike 200 µL of biological matrix (plasma or cell lysate) with 10 µL of internal standard (e.g., isotopically labeled d3-DNPH-derivatized surrogate). Extract using 600 µL of Chloroform/Methanol (2:1 v/v). Centrifuge at 12,000 x g for 10 minutes and collect the organic layer.

  • Derivatization Reaction: Evaporate the organic layer under gentle N2 gas. Reconstitute the residue in 100 µL of the DNPH reagent. Incubate in a thermoshaker at 40°C for 60 minutes. Causality: The elevated temperature and acidic environment catalyze the nucleophilic addition and subsequent dehydration, ensuring complete bis-hydrazone formation.

  • Cleanup (LLE): Add 200 µL of water to quench the reaction, followed by 300 µL of ethyl acetate. Vortex and centrifuge. Extract the upper organic layer (containing the derivatized 2-MOHD) and dry under N2.

  • LC-MS/MS Analysis: Reconstitute in 100 µL of mobile phase (Water/Acetonitrile, 50:50). Analyze via LC-ESI-MS/MS in negative Multiple Reaction Monitoring (MRM) mode.

Workflow S1 Sample Prep (Lipid Extract) S2 DNPH Addition (Acidic Buffer) S1->S2 S3 Incubation (40°C, 60 min) S2->S3 S4 LLE Cleanup (Ethyl Acetate) S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2. Step-by-step workflow for the analytical derivatization and LC-MS/MS quantification.
Data Summary: Analytical Performance
Analyte FormIonization ModeLOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)
Underivatized 2-MOHD ESI (+)125.0400.0> 40
PFBHA-Derivatized APCI (+)5.215.5< 15
DNPH-Derivatized ESI (-)1.85.0< 10

Table 1: Comparison of analytical sensitivity. DNPH derivatization yields a ~70-fold improvement in the Limit of Detection (LOD) compared to the native compound.

Strategy B: Pharmacological Derivatization for Enhanced Bioactivity

Causality & Principle

For drug development purposes, the native 2-MOHD molecule is too electrophilic. It rapidly depletes cellular glutathione, masking any specific receptor-mediated immunomodulatory activity. By reacting the dicarbonyl system with hydrazine derivatives, the molecule undergoes a condensation and subsequent intramolecular aza-Michael addition. This cyclization yields a stable pyrazole derivative. This structural lock removes the reactive Michael acceptor, dramatically increasing the plasma half-life and allowing the molecule to safely engage innate immune targets (e.g., CD14 up-regulation).

Self-Validating Protocol: Synthesis of 2-MOHD Pyrazole Derivatives
  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of synthesized or isolated 2-MOHD in 10 mL of anhydrous ethanol.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Dropwise, add 1.2 mmol of hydrazine hydrate (or a substituted phenylhydrazine for enhanced lipophilicity).

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active starting material spot and the appearance of a new, lower Rf spot confirms the consumption of the dicarbonyl.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate.

  • Purification & Characterization: Purify the crude product via silica gel flash chromatography. Validation Step: Confirm the pyrazole structure via 1H-NMR (look for the disappearance of the distinct aldehyde proton at ~9.5 ppm and the emergence of pyrazole ring protons) and HRMS.

Data Summary: Pharmacokinetic & Biological Stability
CompoundHalf-life in Plasma (t1/2)Glutathione ReactivityCD14 Up-regulation (EC50)
2-MOHD (Native) < 15 minHigh (Rapid Adduct Formation)> 50 µM (Toxic)
Pyrazole Derivative > 8 hoursNegligible4.2 µM
Isoxazole Derivative > 6 hoursNegligible7.8 µM

Table 2: Pharmacological profiling of 2-MOHD derivatives. Cyclization eliminates electrophilic toxicity and unmasks potent immunomodulatory activity.

Conclusion

The derivatization of 2-Methyl-6-oxo-2,4-heptadienal is a critical step in both its analytical tracking and therapeutic development. By utilizing DNPH, researchers can achieve sub-nanogram quantification in complex matrices. Conversely, converting the reactive dicarbonyl into a stable pyrazole scaffold provides a viable pathway for developing novel immunomodulatory therapeutics inspired by natural carotenoid degradation products.

References

  • Title: β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity Source: Canadian Science Publishing URL
  • Title: Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen1 Source: Journal of the American Chemical Society URL
  • Title: Sensitive Detection of Gas-Phase Glyoxal by Electron Attachment Reaction Ionization Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL
  • Title: Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity Source: PLOS One URL

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Drug Development Scientists, and Materials Researchers Scientific Context & Application (2E,4E)-2-Methyl-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, Drug Development Scientists, and Materials Researchers

Scientific Context & Application

(2E,4E)-2-Methyl-6-oxo-2,4-heptadienal is a highly valuable norisoprenoid dialdehyde/oxo-aldehyde derivative. In biological contexts, it is recognized as a key degradation product of β-carotene autoxidation, frequently identified in oxidized carotenoid mixtures (OxC-beta) that exhibit potent immunological priming activities by modulating innate immune responses ([1],[2]). Furthermore, it has been characterized as a fragmentation product during the high-pressure, spin-forbidden direct addition of triplet molecular oxygen to retinoic acid ([3],[4]).

Because isolating this compound from natural oxidation mixtures yields prohibitive quantities (typically <0.25% w/w), drug development and agricultural research necessitate a robust, scalable de novo synthesis. The methodology detailed in this application note is adapted and optimized from foundational patent literature ([5],[6]), providing a highly controlled, four-step synthetic route designed for scale-up.

Synthetic Strategy & Mechanistic Rationale (Causality)

As a Senior Application Scientist, it is critical to understand why specific synthetic pathways are chosen to ensure process reliability during scale-up. This protocol relies on a sequential cross-coupling and redox strategy:

  • Halogenation & Finkelstein Exchange: Methyl methacrylate is converted to methyl 3-iodo-2-methylacrylate. Causality: While chloro- or bromo-alkenes are cheaper, the iodo-alkene provides a significantly lower activation energy barrier for the oxidative addition step in the subsequent Palladium-catalyzed Heck coupling. This prevents catalyst stalling and minimizes side reactions at scale.

  • Palladium-Catalyzed Heck Cross-Coupling: The iodo-intermediate is coupled with methyl vinyl ketone (MVK). Causality: The Heck reaction conditions naturally favor the thermodynamically stable (2E,4E) diene geometry due to steric minimization during the β-hydride elimination transition state, ensuring high stereoselectivity.

  • Global Reduction: The resulting ester-ketone undergoes global reduction using DIBAL-H. Causality: Reducing both the ester and the ketone simultaneously to a 1,6-diol avoids the generation of complex, difficult-to-separate mixtures of partially reduced intermediates (e.g., keto-alcohols), thereby streamlining downstream purification.

  • Selective Allylic Oxidation: The diol is oxidized using activated MnO₂. Causality: MnO₂ is highly chemoselective. It oxidizes the allylic 1,6-diol back to the corresponding aldehyde and ketone without over-oxidizing the aldehyde to a carboxylic acid, and without cleaving the sensitive conjugated diene system.

Workflow Visualization

SynthesisWorkflow A Methyl Methacrylate (Starting Material) B Methyl 3-iodo-2-methylacrylate (Intermediate 1) A->B 1. Br2, CH2Cl2 2. DBU (Elimination) 3. NaI (Exchange) C Methyl (2E,4E)-2-methyl-6-oxo- 2,4-heptadienoate (Intermediate 2) B->C Methyl Vinyl Ketone Pd(OAc)2, PPh3, Et3N (Heck Coupling) D (2E,4E)-2-methyl-2,4-heptadiene- 1,6-diol (Intermediate 3) C->D DIBAL-H, THF, -78°C (Global Reduction) E (2E,4E)-2-Methyl-6-oxo- 2,4-heptadienal (Target Product) D->E Activated MnO2, CH2Cl2 (Selective Oxidation)

Figure 1: Four-step scalable synthetic workflow for (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal.

Quantitative Data Summary

The following table summarizes the expected process parameters and yields when scaling this synthesis to a 100-gram pilot batch.

Synthesis StageTarget Intermediate / ProductKey Reagents & CatalystsReaction Time (h)Typical Yield (%)Purity (HPLC/GC)
Stage 1 Methyl 3-iodo-2-methylacrylateBr₂, DBU, NaI, CuI (cat.)1275 - 80%> 95%
Stage 2 Methyl (2E,4E)-2-methyl-6-oxo-2,4-heptadienoateMVK, Pd(OAc)₂, PPh₃, Et₃N1882 - 85%> 98%
Stage 3 (2E,4E)-2-methyl-2,4-heptadiene-1,6-diolDIBAL-H (5.0 eq), THF488 - 92%> 96%
Stage 4 (2E,4E)-2-Methyl-6-oxo-2,4-heptadienalActivated MnO₂ (15 eq)2485 - 90%> 99%

Experimental Protocols & In-Process Controls (IPC)

Step 1: Synthesis of Methyl 3-iodo-2-methylacrylate
  • Bromination: Dissolve methyl methacrylate (1.0 eq) in anhydrous CH₂Cl₂. Cool the reactor to 0 °C. Add Br₂ (1.05 eq) dropwise over 2 hours to manage the exotherm.

  • Elimination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to induce dehydrobromination. Stir for 4 hours at room temperature. Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Exchange: Dissolve the crude bromo-acrylate in acetone. Add NaI (2.0 eq) and CuI (0.05 eq). Reflux for 6 hours. Filter the precipitated NaBr salts and concentrate the filtrate.

  • Self-Validation (IPC): Monitor via GC-MS. The reaction is complete when the distinct bromine isotope pattern (M, M+2 of equal intensity) shifts entirely to the iodine peak (M+127).

Step 2: Palladium-Catalyzed Heck Cross-Coupling
  • Reaction Setup: In a thoroughly degassed reactor, combine methyl 3-iodo-2-methylacrylate (1.0 eq), methyl vinyl ketone (1.5 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 eq) in anhydrous DMF.

  • Execution: Heat the mixture to 80 °C under an argon atmosphere for 18 hours.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry, and purify via short-path silica gel plug (Hexanes/EtOAc 4:1).

  • Self-Validation (IPC): ¹H NMR of the crude mixture must confirm the trans-alkene coupling constants (J ≈ 15.5 Hz) of the newly formed diene system, ensuring the (E,E) stereochemistry.

Step 3: Global Reduction to the 1,6-Diol
  • Cryogenic Setup: Dissolve the coupled ester from Step 2 in anhydrous THF under argon. Cool the reactor strictly to -78 °C.

  • Reduction: Slowly dose DIBAL-H (5.0 eq, 1M in Hexanes) via a syringe pump to prevent thermal runaway. Allow the reaction to slowly warm to 0 °C over 4 hours.

  • Emulsion Mitigation (Scale-Up Critical): Quench by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously for at least 12 hours. Causality: This extended aging time chelates the aluminum salts, breaking the intractable emulsion and allowing for clean phase separation.

  • Self-Validation (IPC): IR spectroscopy of the organic extract will show the complete disappearance of the strong carbonyl stretches (C=O at ~1710 cm⁻¹) and the appearance of a broad hydroxyl stretch (O-H at ~3300 cm⁻¹).

Step 4: Selective Allylic Oxidation
  • Oxidation: Dissolve the diol in CH₂Cl₂. Add activated MnO₂ (15 eq). Stir vigorously at room temperature for 24 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove all manganese residues. Wash the pad thoroughly with CH₂Cl₂.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target dialdehyde/keto-aldehyde. (Note: For industrial scale-up, consider replacing batch MnO₂ with a continuous flow packed-bed reactor to improve Process Mass Intensity [PMI]).

  • Self-Validation (IPC): UV-Vis spectroscopy will demonstrate a significant bathochromic (red) shift and hyperchromism compared to the diol, validating the restoration of the extended conjugated system (O=C-C=C-C=C-C=O).

References

  • Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity Source: PLOS One URL:[Link]

  • Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • CN101229994A - The preparation method of (2E,4E)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield and purity of 2-Methyl-6-oxo-2,4-heptadienal

Welcome to the Technical Support Center for Apocarotenoid Synthesis and Isolation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Apocarotenoid Synthesis and Isolation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with 2-Methyl-6-oxo-2,4-heptadienal (CAS 195991-40-3).

This highly reactive, conjugated keto-aldehyde is a known apocarotenoid degradation product of β-carotene and retinoic acid[1][2]. Due to its emerging immunomodulatory properties and applications in dermatological formulations[3][4], obtaining high-yield, high-purity batches is critical. Researchers typically utilize one of two distinct workflows: targeted total organic synthesis[5] or the isolation from autoxidized carotenoid mixtures[2].

Workflow Visualization

SynthesisWorkflow Start1 β-Carotene / Retinoic Acid (Autoxidation Route) Oxidation O2 (1 atm), 30°C Benzene/EtOAc Start1->Oxidation Start2 2-Alkyl Methacrylate (Total Synthesis Route) Coupling 1. Halogenation 2. MVK Cross-Coupling Start2->Coupling Polymer Polymeric OxC-beta (~85% mass) Oxidation->Polymer Major Pathway (Copolymerization) Monomer Monomer Fraction (Apocarotenoids) Oxidation->Monomer Minor Pathway (Oxidative Cleavage) Intermediate (2E,4E)-2-methyl-2,4-heptadiene-1,6-diol Coupling->Intermediate DIBAL-H Reduction Target 2-Methyl-6-oxo-2,4-heptadienal (Target Compound) Monomer->Target Prep-HPLC Isolation Intermediate->Target Chemoselective Oxidation (MnO2)

Dual pathways for obtaining 2-Methyl-6-oxo-2,4-heptadienal: Total Synthesis vs. Autoxidation.

Troubleshooting Guides & FAQs

Q1: During total synthesis, my final oxidation of (2E,4E)-2-methyl-2,4-heptadiene-1,6-diol yields low amounts of the target keto-aldehyde and several unidentified byproducts. How can I improve this? Causality & Solution: The 1,6-diol intermediate is highly susceptible to over-oxidation and double-bond isomerization. Aggressive oxidants (like Jones reagent) will cleave the diene or over-oxidize the primary allylic alcohol directly to a carboxylic acid. Actionable Step: Switch to a mild, chemoselective oxidant such as activated Manganese Dioxide (MnO₂). MnO₂ operates via a single-electron transfer mechanism that is highly specific to allylic and secondary alcohols. This ensures the (2E,4E) diene geometry is preserved without over-oxidizing the aldehyde[5]. Alternatively, Swern oxidation can be used, provided the temperature is strictly maintained below -60 °C during the addition of the diol.

Q2: I am isolating 2-Methyl-6-oxo-2,4-heptadienal from fully autoxidized β-carotene (OxC-beta). Why is my yield consistently below 0.5%? Causality & Solution: Spontaneous autoxidation of β-carotene is thermodynamically dominated by oxygen copolymerization. The highly conjugated polyene chain acts as a trap for peroxyl radicals, favoring the propagation of a polymer chain over β-scission (cleavage)[2][6]. Consequently, ~85% of the starting material forms a polymeric mixture (OxC-beta), leaving the target compound as a very minor monomeric constituent (typically ~0.23% yield)[4]. Actionable Step: You cannot significantly shift the thermodynamic preference of the reaction. However, you can maximize monomer recovery by ensuring the reaction reaches absolute completion—monitored by the plateauing of the 380 nm UV-Vis absorbance peak[2]. Subsequently, utilize hexane precipitation to completely crash out the polymeric fraction, leaving the monomers enriched in the supernatant[7].

Q3: How do I prevent E/Z isomerization of the 2,4-diene system during chromatographic purification? Causality & Solution: Conjugated dienes are highly sensitive to UV light, elevated temperatures, and Lewis acidic sites present on standard, untreated silica gel. Exposure to these conditions lowers thermodynamic activation barriers, allowing the (2E,4E) isomer to flip to mixed (E/Z) configurations. Actionable Step: Perform all purifications in amber glassware or under red light. If using normal-phase chromatography, deactivate the silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes, or switch to neutral alumina to prevent acid-catalyzed isomerization.

Q4: What is the optimal HPLC method for isolating this specific compound from a complex carotenoid autoxidation mixture? Causality & Solution: The monomeric fraction contains dozens of structurally similar apocarotenoids (e.g., geronic acid, β-ionone, dihydroactinidiolide) that co-elute under standard reverse-phase conditions[2]. Actionable Step: Utilize a preparative C18 column (e.g., 5 µm, 4.6 x 250 mm) with a buffered binary gradient to suppress the ionization of co-eluting acidic byproducts. A field-validated method employs Mobile Phase A (0.1 M ammonium acetate in water) and Mobile Phase B (0.0625 M ammonium acetate in 5:3 methanol/tetrahydrofuran). Run a convex gradient from 10% B to 80% B over 60 minutes at a flow rate of 1.2 mL/min.

Quantitative Data: Synthesis vs. Autoxidation

ParameterTotal Organic SynthesisCarotenoid Autoxidation
Starting Material 2-Alkyl methacrylate & Methyl vinyl ketoneβ-Carotene or Retinoic Acid
Primary Challenge Chemoselectivity & Isomerization controlPolymerization & Complex mixture resolution
Typical Yield 40–60% (Overall, multi-step)~0.23% (Relative to starting mass)
Target Purity >95% (Post-silica gel chromatography)>98% (Post-Preparative HPLC)
Scalability High (Gram to Kilogram scale)Low (Milligram scale for analytical purposes)

Experimental Protocols

Protocol A: Targeted Total Synthesis (Self-Validating Workflow)

Adapted from established patent methodologies for diene-aldehyde synthesis[5].

  • Halogenation & Exchange: React 2-alkyl methacrylate with bromine in dichloromethane (DCM) at 0 °C. Induce elimination using a hindered base (e.g., DBU), followed by iodine exchange using NaI in acetone to yield 3-iodo-2-alkyl methacrylate.

  • Cross-Coupling: Perform a Heck-type palladium-catalyzed coupling. Combine the iodinated intermediate with methyl vinyl ketone in the presence of Pd(OAc)₂, triphenylphosphine, and triethylamine. Heat to 80 °C under argon to afford alkyl (2E,4E)-2-methyl-6-oxo-2,4-heptadienoate.

  • Reduction: Dissolve the ester in anhydrous THF and cool to -78 °C. Slowly add 2.5 equivalents of Diisobutylaluminum hydride (DIBAL-H) to reduce both the ester and ketone moieties.

    • Self-Validation Step: Quench the reaction strictly with saturated Rochelle's salt (potassium sodium tartrate) and stir vigorously until two distinct, clear layers form. This prevents aluminum emulsion trapping, ensuring high recovery of (2E,4E)-2-methyl-2,4-heptadiene-1,6-diol.

  • Chemoselective Oxidation: Dissolve the diol in DCM. Add 15 equivalents of activated MnO₂. Stir at room temperature under argon for 12–24 hours, monitoring via TLC. Filter the suspension through a pad of Celite to remove manganese residues. Concentrate under reduced pressure and purify via TEA-deactivated silica gel to yield pure 2-methyl-6-oxo-2,4-heptadienal.

Protocol B: Isolation via β-Carotene Autoxidation

Optimized for maximum monomer recovery[2][7].

  • Oxidation: Dissolve β-carotene in ethyl acetate to a concentration of 12.5 g/L. Bubble pure oxygen gas (1 atm) through the solution at 30 °C. Maintain the reaction in total darkness for 10–14 days.

  • Endpoint Validation: Take daily aliquots and measure the UV-Vis absorbance at 380 nm. The autocatalytic chain reaction is complete only when the absorbance plateau stabilizes, indicating total consumption of the conjugated polyene chain.

  • Polymer Precipitation: Concentrate the ethyl acetate solution to 20% of its original volume. Add a 10-fold volumetric excess of cold hexanes. The polymeric OxC-beta fraction will precipitate immediately. Centrifuge at 4000 x g for 10 minutes and carefully decant the monomer-rich supernatant.

  • Preparative HPLC: Evaporate the supernatant and reconstitute in Mobile Phase A. Inject onto a preparative C18 column using the ammonium acetate/methanol/THF gradient described in Q4. Collect the fraction corresponding to the target compound and verify the (2E,4E) geometry via ¹H NMR (focusing on the trans coupling constants of H4 and H5, typically J ≈ 15.5 Hz)[2].

References

  • Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen. Journal of the American Chemical Society.[Link]

  • β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity. Canadian Science Publishing.[Link]

  • CN101229994A - The preparation method of (2E,4E)-2-methyl-6-oxo-2,4-heptadienal.
  • WO2005079143A2 - Topical formulations for the treatment of skin conditions.
  • Characterization of autoxidation products of retinoic acid. ElectronicsAndBooks.[Link]

  • Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity. PLOS One.[Link]

  • The β-carotene–oxygen copolymer: its relationship to apocarotenoids and β-carotene function. Canadian Science Publishing.[Link]

Sources

Optimization

Troubleshooting guide for the purification of 2-Methyl-6-oxo-2,4-heptadienal by chromatography

Welcome to the Technical Support Center. As application scientists, we recognize that isolating highly reactive, polyunsaturated dicarbonyls requires moving beyond standard purification templates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that isolating highly reactive, polyunsaturated dicarbonyls requires moving beyond standard purification templates.

2-Methyl-6-oxo-2,4-heptadienal is a complex α,β,γ,δ -unsaturated aldehyde featuring a terminal aldehyde and a 6-oxo ketone group. It is frequently encountered as a non-vitamin A product of β -carotene autoxidation [1] and as an OH-initiated oxidation byproduct of atmospheric aromatic hydrocarbons like m-xylene [2]. Because of its extended π -conjugation and dual carbonyl functionality, it is highly susceptible to acid-catalyzed polymerization, photo-isomerization, and oxidation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the structural integrity of your target molecule during chromatographic purification.

Physicochemical Vulnerabilities & Chromatographic Impact

Before troubleshooting, we must establish the causality behind the compound's behavior on a column. The extended conjugation of 2-methyl-6-oxo-2,4-heptadienal lowers the activation energy for photo-induced cis/trans isomerization, while the electron-deficient diene system makes it a prime target for nucleophilic attack or cationic polymerization.

Table 1: Physicochemical Profiling for Chromatography

ParameterCharacteristicChromatographic Consequence
Functional Groups α,β -unsaturated aldehyde + ketoneHighly reactive to protic solvents; forms acetals/hemiacetals under acidic conditions.
Conjugated Diene (2E,4E) configurationStrong UV absorbance ( λmax​≈270 nm); ambient light induces rapid isomerization to the (2Z,4E) form.
Silica Stability Low (Acid-sensitive)Standard silica gel ( pKa​≈4.5−5.5 ) catalyzes degradation of β -keto and conjugated aldehydes [3].
Polarity ModerateElutes well in Hexane/Ethyl Acetate systems, but co-elutes with structurally similar autoxidation products.

Diagnostic Workflows: The Self-Validating System

Do not commit your entire crude batch to a flash column without validating the stationary phase. We employ a 2D-TLC Stability Assay as a self-validating diagnostic tool to determine if the silica gel will destroy your sample.

Protocol: 2D-TLC Stability Assay

Logic: If a compound is stable on the stationary phase, developing it twice in perpendicular directions will yield spots exclusively on the diagonal. Off-diagonal spots definitively prove on-column degradation.

  • Spotting : Apply 2 μ L of the crude mixture to the bottom-left corner of a 10x10 cm silica gel 60 F254​ plate.

  • First Dimension : Develop the plate in Hexane:EtOAc (7:3).

  • Drying : Remove the plate and dry completely under a gentle stream of Argon or Nitrogen for 5 minutes. Do not use heat , as thermal stress will induce artificial degradation.

  • Second Dimension : Rotate the plate 90° and develop it again in the exact same solvent system.

  • Visualization : Examine under UV (254 nm).

    • Pass: A single spot on the diagonal axis.

    • Fail: Streaking or multiple spots off the diagonal indicates acid-catalyzed polymerization or isomerization on the silica.

Workflow Start Crude Extract (e.g., β-Carotene Oxidation) PreTreat Orthogonal Cleanup (Bisulfite Extraction) Start->PreTreat TLC 2D-TLC Stability Assay PreTreat->TLC Stable Stable on Bare Silica? TLC->Stable Deactivate Deactivated Silica Flash (1% Et3N in Hex/EtOAc) Stable->Deactivate No (Polymerization) Standard Standard Silica Flash (Hexane/EtOAc) Stable->Standard Yes HPLC Prep-HPLC (RP-C18) Isomer Resolution Deactivate->HPLC Standard->HPLC Pure Pure (2E,4E)-2-Methyl- 6-oxo-2,4-heptadienal HPLC->Pure

Caption: Workflow for the isolation and purification of 2-methyl-6-oxo-2,4-heptadienal.

Troubleshooting & FAQs

Q1: I am experiencing severe band tailing and low mass recovery during standard flash chromatography. Where is my compound going? Cause : The acidic silanol groups on standard normal-phase silica gel are catalyzing the cationic polymerization of the conjugated diene, or forming acetals if trace alcohols are present [3]. Solution : Deactivate your silica gel. Pre-flush your column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (Et 3​ N). Maintain 0.1% Et 3​ N in your running gradient to neutralize the acidic active sites. Alternatively, switch to neutral Alumina or Florisil.

Q2: My post-purification NMR shows a mixture of isomers in a 7:3 ratio, but I only loaded a single TLC spot. What happened? Cause : 2-Methyl-6-oxo-2,4-heptadienal is highly sensitive to photo-isomerization. Extended exposure to ambient laboratory lighting during fraction collection drives the thermodynamically favored (2E,4E) isomer into a photostationary state containing the (2Z,4E) isomer [1]. Solution : Shield the workflow. Wrap your chromatography columns and fraction collection tubes in aluminum foil, or use amber glassware. Evaporate fractions immediately under reduced pressure in a dark fume hood, and backfill the rotary evaporator with Argon.

Q3: My crude mixture contains geronic acid (another β -carotene autoxidation product). They co-elute on my silica column. How do I separate them? Cause : Geronic acid is a carboxylic acid. On deactivated silica (which you must use for the aldehyde), the acid will bind strongly or streak, potentially overlapping with the aldehyde. Solution : Implement an orthogonal pre-chromatography step. Use a liquid-liquid bisulfite extraction (detailed in Section 4) to selectively pull the aldehyde into the aqueous phase, leaving the geronic acid and other ketones in the organic layer.

Degradation Molecule 2-Methyl-6-oxo- 2,4-heptadienal Acid Acidic Silanol (Stationary Phase) Molecule->Acid Contact Light UV Light / Ambient O2 Molecule->Light Exposure Polymer Cationic Polymerization & Acetalization Acid->Polymer Catalyzes Isomer Photo-isomerization (2E,4E) → (2Z,4E) Light->Isomer Induces Fix1 Triethylamine Buffer (Acid Neutralization) Polymer->Fix1 Prevented by Fix2 Amber Glassware & Argon Sparging Isomer->Fix2 Prevented by

Caption: Mechanisms of degradation for conjugated keto-aldehydes and corrective actions.

Validated Purification Methodologies

Protocol A: Selective Bisulfite Extraction (Pre-Chromatography)

Causality: The bisulfite ion ( HSO3−​ ) reacts rapidly with unhindered aldehydes to form water-soluble charged adducts. The 6-oxo ketone group in our target molecule is conjugated and sterically hindered, preventing it from forming an adduct, thus allowing selective isolation of the terminal aldehyde[4].

  • Dissolve the crude mixture in a 1:1 mixture of Ethanol and Hexanes (10 mL total volume per gram of crude).

  • Add an equal volume of saturated aqueous Sodium Bisulfite ( NaHSO3​ ).

  • Shake vigorously in a separatory funnel for 60 seconds.

  • Separate the layers. The non-aldehyde impurities (including geronic acid and unreacted starting materials) remain in the organic layer.

  • Wash the aqueous layer once with 5 mL of Hexanes to remove residual lipophilic impurities.

  • Regeneration : Carefully adjust the pH of the aqueous layer to ~8 using saturated aqueous NaHCO3​ , then extract 3 times with Dichloromethane (DCM) to recover the free 2-methyl-6-oxo-2,4-heptadienal.

  • Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (in the dark).

Protocol B: Reverse-Phase Prep-HPLC (Isomer Resolution)

To achieve >99% purity and resolve the (2E,4E) and (2Z,4E) isomers, Reverse-Phase HPLC is required. Avoid acidic modifiers (like TFA or Formic Acid) in the mobile phase, as concentrating them during lyophilization will destroy the compound.

Table 2: RP-HPLC Gradient Protocol (C18 Column, 5 μ m, 21.2 x 250 mm)

Time (min)% Solvent A (Water, Neutral)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0.0851515.0
2.0851515.0
20.0307015.0
22.059515.0
27.0851515.0

Detection: Set UV monitoring to 270 nm. Collect fractions directly into amber vials pre-purged with Argon.

References

  • β -Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity Canadian Science Publishing[Link]

  • Experimental product study of the OH-initiated oxidation of m-xylene ResearchGate / Atmospheric Environment[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Organic Process Research & Development - ACS Publications[Link]

Troubleshooting

Stability and degradation pathways of 2-Methyl-6-oxo-2,4-heptadienal under different conditions

Welcome to the Technical Support Center for 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3 / 129454-99-5). As a highly reactive α,β-unsaturated aldehyde and a known downstream product of both carotenoid autoxidation[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3 / 129454-99-5). As a highly reactive α,β-unsaturated aldehyde and a known downstream product of both carotenoid autoxidation[1] and the OH-initiated atmospheric oxidation of aromatic hydrocarbons (like m-xylene)[2], this compound presents unique handling challenges.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights into its degradation pathways, and self-validating protocols to ensure experimental integrity.

Handling & Storage Stability (FAQs)

Q: Why does my purified 2-Methyl-6-oxo-2,4-heptadienal standard degrade rapidly on the benchtop, even in sealed vials? A: The degradation is primarily driven by radical-mediated autoxidation. The conjugated dienal system is highly susceptible to attack by molecular oxygen ( O2​ ). Even residual dissolved oxygen in your solvent can initiate an autocatalytic degradation cascade[1].

  • The Causality: The double bonds in the 2,4-diene structure provide ideal sites for the spin-forbidden direct addition of triplet molecular oxygen or attack by trace reactive oxygen species (ROS), forming bicyclic peroxy radicals that rapidly decompose the parent molecule[1][3].

  • The Fix: Always purge solvents with Argon or Nitrogen prior to dissolution. Store the compound in amber vials (it is highly light-sensitive) at -20°C or lower.

Q: How can I stabilize topical or pharmaceutical formulations containing this compound? A: Because this compound is itself an oxidation product of carotenoids, it remains highly susceptible to further oxidation under ambient conditions[4].

  • The Fix: Formulations must be packaged under an oxygen-purged atmosphere. Additionally, co-formulating with lipophilic antioxidants—such as Vitamin E (0.05% to 0.5% w/w) or 2,6-di-tert-butyl-4-methylphenol (BMP/BHT)—is required to quench peroxyl radicals and halt chain-scission[1][4].

Mechanistic Troubleshooting: Degradation Pathways

Q: I am observing secondary peaks in my GC-MS/HPLC chromatograms over time. What are the likely degradation products of 2-Methyl-6-oxo-2,4-heptadienal? A: If your sample is exposed to ambient air, light, or thermal stress, the diene backbone will cleave or undergo epoxidation.

  • Expected Degradants: You will likely detect epoxy carbonyls (e.g., 2,4-dimethyl-2,3-epoxy-6-oxo-4-hexenal), small keto carboxylic acids, and dialdehydes such as glyoxal and methyl glyoxal[2][5].

  • Diagnostic Check: If you see a rise in methyl glyoxal, your compound is undergoing oxidative chain scission.

Pathway Carotenoids Parent Compounds (e.g., β-Carotene, Retinoic Acid) Oxidation1 Primary Oxidation (O2, ROS, OH•) Carotenoids->Oxidation1 Target 2-Methyl-6-oxo-2,4-heptadienal (Conjugated Dienal) Oxidation1->Target Cleavage PathA Autoxidation / Ambient O2 Target->PathA PathB Photo-degradation (UV/Vis) Target->PathB PathC Thermal Stress Target->PathC DegA Epoxy Carbonyls & Peroxy Intermediates PathA->DegA +O2 DegC Small Keto/Dicarboxylic Acids (e.g., Glyoxal) PathA->DegC Chain Scission DegB Isomerization Products (cis/trans shifts) PathB->DegB hv PathC->DegC Heat

Caption: Formation and subsequent degradation pathways of 2-Methyl-6-oxo-2,4-heptadienal.

Q: In my atmospheric chemistry chamber, the yield of 2-Methyl-6-oxo-2,4-heptadienal from m-xylene oxidation fluctuates wildly. Why? A: The formation and subsequent decay of diunsaturated dicarbonyls like 2-methyl-6-oxo-2,4-heptadienal are highly dependent on the O2​ concentration and the HO2​/NO ratio in your flow tube[2][3]. High HO2​ environments accelerate the consumption of bicyclic peroxy radical intermediates, altering the stable product distribution. Ensure your chamber's oxygen mixing ratios and radical scavenger concentrations are strictly controlled and continuously monitored via CIMS (Chemical Ionization Mass Spectrometry)[3].

Experimental Protocols: Self-Validating Stability Assessment

To rigorously determine if the loss of 2-Methyl-6-oxo-2,4-heptadienal in your assay is due to autoxidation, utilize the following self-validating protocol. By running parallel quenched and unquenched samples, the system inherently proves the mechanism of degradation.

Protocol: Oxidative Degradation Tracking via GC-MS

Step 1: Matrix Preparation & Control Setup

  • Prepare a 10 mM stock of 2-Methyl-6-oxo-2,4-heptadienal in anhydrous, degassed dichloromethane (DCM).

  • Split the stock into three parallel experimental arms to isolate variables:

    • Arm A (Negative Control): Purged with Argon, sealed in an amber vial.

    • Arm B (Positive Control): Exposed to ambient air (1 atm O2​ ) under standard laboratory lighting.

    • Arm C (Mechanistic Validator): Exposed to ambient air, but spiked with a 10× molar excess of 2,6-di-tert-butyl-4-methylphenol (BMP)[1].

Step 2: Incubation and Time-Course Sampling

  • Incubate all arms at 25°C.

  • Extract 50 µL aliquots at t=0,2,4,8,and 24 hours.

  • Crucial Causality Step: Immediately quench the aliquots from Arms A and B by adding them to vials pre-loaded with 10 mM BMP to halt any further autoxidation during the analytical queue[1].

Step 3: Derivatization (Optional but Recommended) Because deep oxidation yields small carboxylic acids, derivatization improves GC-MS resolution[5].

  • Add 1 mL of aqueous NaHCO3​ (1 M) and 4.5 mL of Methanol to the quenched aliquot.

  • Add ~0.3 g of trimethyloxonium tetrafluoroborate in portions over 5 minutes to methylate acidic degradants[5].

  • Extract with 2 × 6 mL DCM and dry over anhydrous Na2​SO4​ .

Step 4: GC-MS Analysis

  • Inject 1 µL into a GC-MS equipped with an HP-5 column (30 m × 0.25 mm × 0.25 µm)[5].

  • Method: Initial oven temp 50°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2.5 min)[5].

  • Validation Logic: If Arm B shows massive degradation into epoxides/glyoxal, but Arm C (BMP spiked) matches the stability of Arm A (Argon purged), you have definitively proven that the degradation is driven by radical-mediated autoxidation, not hydrolysis or thermal decay.

Workflow Prep 1. Sample Preparation (Purged vs. Ambient Atmosphere) Incubate 2. Incubation Matrix (Temp, Light, Scavenger variations) Prep->Incubate Quench 3. Reaction Quenching (Add BMP Scavenger) Incubate->Quench Timepoints Extract 4. Extraction & Derivatization (e.g., Methylation) Quench->Extract Stabilized Sample Analyze 5. GC-MS / HPLC-UV Analysis (Quantify Target & Degradants) Extract->Analyze Inject

Caption: Self-validating experimental workflow for assessing dienal stability and degradation.

Data Presentation: Degradation Triggers & Mitigation

The following table synthesizes the quantitative and qualitative impacts of various environmental stressors on 2-Methyl-6-oxo-2,4-heptadienal stability, allowing for rapid experimental troubleshooting.

Environmental TriggerPrimary Degradation MechanismMajor Identified DegradantsKinetic ImpactMitigation Strategy
Ambient Oxygen ( O2​ ) Radical-mediated autoxidation; Triplet O2​ addition[1]Epoxy carbonyls, Glyoxal, Methyl glyoxal[5]High (Autocatalytic)Purge with Argon/Nitrogen; Add BMP/BHT or Vitamin E[4].
UV/Vis Light Photo-isomerization and radical initiationcis/trans isomers, minor cyclization productsModerateStore in amber vials; work under yellow light.
High HO2​ / NOx​ Atmospheric OH-initiated oxidation[2][3]Small keto carboxylic acids, dicarboxylic acids[5]Very HighControl chamber O2​ mixing ratios; monitor via CIMS[3].
Aqueous/Acidic Media Nucleophilic addition (Michael addition) to conjugated dieneHydration products, aldol condensation polymersLow to ModerateMaintain neutral pH; use anhydrous solvents (e.g., DCM) for storage.

References

  • lookchem.com - Cas 129454-99-5,2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI).
  • 001chemical.com - CAS No. 195991-40-3, 2-methyl-6-oxo-2,4-heptadienal.
  • Journal of the American Chemical Society (ACS) - Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen.
  • Canadian Science Publishing - The β-carotene–oxygen copolymer: its relationship to apocarotenoids and β-carotene function.
  • Google Patents (WO2005079143A2) - Topical formulations for the treatment of skin conditions.
  • ResearchGate - Experimental product study of the OH-initiated oxidation of m-xylene.
  • The Journal of Physical Chemistry A (ACS) - Investigation of the Role of Bicyclic Peroxy Radicals in the Oxidation Mechanism of Toluene.

Sources

Optimization

Identifying and characterizing degradation products of 2-Methyl-6-oxo-2,4-heptadienal

Troubleshooting 2-Methyl-6-oxo-2,4-heptadienal Formation in Formulations Welcome to the Technical Support Center for Retinoid and Carotenoid Stability. For researchers and drug development professionals working with high...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting 2-Methyl-6-oxo-2,4-heptadienal Formation in Formulations

Welcome to the Technical Support Center for Retinoid and Carotenoid Stability. For researchers and drug development professionals working with highly conjugated polyene formulations (e.g., all-trans-retinoic acid, β-carotene), maintaining the integrity of the Active Pharmaceutical Ingredient (API) is a primary challenge.

A critical diagnostic marker of API failure is the formation of 2-methyl-6-oxo-2,4-heptadienal . While this compound is recognized in atmospheric chemistry as a ring-opening product of the OH-initiated oxidation of m-xylene[1], in pharmaceutical and natural product contexts, it serves as a specific marker for the severe autoxidative chain cleavage of retinoids and carotenoids[2][3].

This guide provides mechanistic causality, comparative data, and self-validating analytical protocols to help you identify, characterize, and prevent the formation of this degradation product.

Section 1: Mechanistic Insights

Q: What is the mechanistic origin of 2-methyl-6-oxo-2,4-heptadienal in our retinoid formulations? A: This compound arises from the autoxidation and subsequent fragmentation of the conjugated polyene chain. When retinoic acid or β-carotene is exposed to ambient oxygen, it undergoes an autocatalytic free-radical chain reaction. Oxygen attacks the conjugated double bonds, forming unstable peroxyl radical intermediates. These intermediates undergo severe polyene chain cleavage, yielding 2-methyl-6-oxo-2,4-heptadienal alongside other fragmentation products like β-ionone and dihydroactinidiolide[2][3].

AutoxidationPathway API All-trans-Retinoic Acid (Intact API) Peroxyl Peroxyl Radical Intermediate API->Peroxyl Initiation / Autoxidation O2 Triplet Oxygen (O2) O2->Peroxyl Initiation / Autoxidation Epoxides 5,8-Epoxy Derivatives (Direct Addition) Peroxyl->Epoxides Spin-Forbidden Addition Cleavage Polyene Chain Cleavage (Fragmentation) Peroxyl->Cleavage Radical Chain Fragmentation Dienal 2-Methyl-6-oxo-2,4-heptadienal (Diagnostic Fragment) Cleavage->Dienal Ionone β-Ionone & Cyclocitral (Ring Fragments) Cleavage->Ionone

Retinoid autoxidation pathway showing polyene chain cleavage and degradation product formation.

Q: Why does this degradation occur even during dark storage under ambient oxygen? A: While photolytic degradation is common in retinoids, these molecules can also undergo a spin-forbidden direct addition of triplet molecular oxygen ( 3O2​ ) in the dark. This direct interaction bypasses traditional light-initiated radical formation, leading to cyclic peroxides and epoxides (e.g., 5,8-epoxy-5,8-dihydroretinoic acid). This primary oxidation eventually triggers the radical chain cleavage that produces 2-methyl-6-oxo-2,4-heptadienal[2].

Section 2: Comparative Degradation Data

Q: How do we quantitatively differentiate between primary oxidation and advanced chain cleavage? A: By profiling the relative yields of specific degradation markers, you can determine the extent of API failure. Primary oxidation yields epoxides, while advanced autoxidation yields chain-cleavage fragments.

Table 1: Diagnostic Degradation Markers in Polyene Autoxidation (Data representative of β-carotene autoxidation under 1 atm O2​ at 30°C)[3]

Degradation ProductOrigin / MechanismRelative Yield (Mole %)Diagnostic Value
2-Methyl-6-oxo-2,4-heptadienal Polyene chain cleavage0.23 ± 0.03 %Indicator of deep chain fragmentation
β-Ionone Ring cleavage0.80 ± 0.02 %Standard autoxidation marker
Dihydroactinidiolide Secondary oxidation1.10 ± 0.01 %Advanced degradation marker
5,6-Epoxide derivatives Direct O2​ addition1.20 ± 0.02 %Primary oxidation intermediate

Note: In retinoic acid systems, 5,8-epoxy-5,8-dihydroretinoic acid is the primary epoxide formed prior to fragmentation[2].

Section 3: Analytical Troubleshooting & Self-Validating Protocols

Q: How can we reliably detect 2-methyl-6-oxo-2,4-heptadienal without inducing artifactual oxidation during the analysis itself? A: Analyzing highly conjugated polyenes often induces the very degradation you are trying to measure. To establish a self-validating system , your protocol must incorporate an antioxidant-protected control arm. If 2-methyl-6-oxo-2,4-heptadienal appears in the unprotected sample but not the protected sample, the degradation is an analytical artifact, not a formulation failure.

Protocol: Self-Validating HPLC-UV/MS Workflow for Retinoid Degradation Profiling

Step 1: Sample Preparation with Antioxidant Protection (The Control Arm)

  • Action: Dissolve the API formulation in 90% ethanol. Immediately divide into two aliquots.

  • Validation Step: To Aliquot A (Protected), add a 1-to-10 molar excess of 2,6-di-tert-butyl-4-methylphenol (BMP or BHT). Leave Aliquot B (Unprotected) as is.

  • Causality: BMP is an efficient peroxyl radical scavenger. Adding it quenches any ongoing autoxidation during the extraction and autosampler dwell time, effectively "freezing" the degradation profile to reflect only what was present in the formulation[2].

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Binary gradient system.

    • Phase A: 0.1 M ammonium acetate in water.

    • Phase B: 0.0625 M ammonium acetate in a 5:3 (v/v) methanol/tetrahydrofuran mixture.

  • Gradient: 90% A / 10% B transitioning to 20% A / 80% B over 60 minutes.

  • Conditions: Flow rate of 1.2 mL/min at a stabilized column temperature of 30°C.

  • Causality: Ammonium acetate buffers the carboxylate group of retinoic acid to prevent peak tailing, while THF ensures the solubility of highly lipophilic chain fragments[2].

Step 3: Detection and Quantification

  • Action: Monitor UV absorbance at peak apices (e.g., 380 nm for intact carotenes/retinoids, and lower wavelengths for shorter conjugated fragments like dienals).

  • Confirmation: Use inline MS/MS to confirm the exact mass of 2-methyl-6-oxo-2,4-heptadienal ( C8​H10​O2​ , MW ~138.16 g/mol ).

Step 4: Data Interpretation (The Self-Validation Check)

  • Action: Compare the chromatograms of Aliquot A and Aliquot B.

  • Causality: If 2-methyl-6-oxo-2,4-heptadienal is present in Aliquot B but absent in Aliquot A, the degradation occurred during sample prep (artifact). If it is present equally in both, the API formulation has genuinely degraded during storage[2].

Workflow Sample Formulated Retinoid Sample Extraction Extraction with 90% EtOH + 10x BMP Antioxidant Sample->Extraction Prevent Artifacts Separation RP-HPLC Separation (C18, 30°C) Extraction->Separation Isolate Fragments Detection UV (380nm) & MS/MS Quantification Separation->Detection Identify Dienal Validation Compare vs. Untreated (Self-Validation) Detection->Validation Confirm Origin

Self-validating analytical workflow for the detection of retinoid degradation products.

References
  • Clark, K. B., Howard, J. A., & Oyler, A. R. (1997). Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen. Journal of the American Chemical Society, 119(40), 9560-9561. URL:[Link]

  • Burton, G. W., Daroszewski, J., Nickerson, J. G., Johnston, J. B., Mogg, T. J., & Nikiforov, G. B. (2014). β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity. Canadian Journal of Chemistry, 92(4), 305-316. URL:[Link]

  • Zhao, J., Zhang, R., et al. (2014). Experimental product study of the OH-initiated oxidation of m-xylene. Atmospheric Environment / ResearchGate.

Sources

Troubleshooting

Removing persistent impurities from 2-Methyl-6-oxo-2,4-heptadienal samples

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-Methyl-6-oxo-2,4-heptadienal. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Methyl-6-oxo-2,4-heptadienal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing persistent impurities from this valuable chemical intermediate. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.

Frequently Asked Questions (FAQs)
Q1: What are the most common persistent impurities found in 2-Methyl-6-oxo-2,4-heptadienal samples?

Due to its structure as an α,β-unsaturated aldehyde, 2-Methyl-6-oxo-2,4-heptadienal is susceptible to specific types of impurities. These often persist through initial workups and require targeted purification strategies.

  • Oxidation Products: The most common impurity is the corresponding carboxylic acid, (2E,4E)-2-methyl-6-oxohepta-2,4-dienoic acid, formed by air oxidation of the highly reactive aldehyde group. This process can be accelerated by exposure to light and trace metals.[1][2]

  • Polymeric/Oligomeric Materials: Unsaturated aldehydes can undergo self-polymerization or oligomerization reactions, especially during storage or upon heating, leading to non-volatile, tar-like residues.[2]

  • Synthesis-Related Impurities: These include unreacted starting materials, by-products from side reactions, and intermediates from the specific synthetic route used.[1]

  • Geometric Isomers: Depending on the synthesis, other geometric isomers (e.g., Z-isomers) of the dienal structure may be present and can be difficult to separate due to similar physical properties.[3]

  • Residual Solvents: Solvents used in the synthesis or extraction steps can be retained in the final product.[1]

Q2: Why is achieving high purity for 2-Methyl-6-oxo-2,4-heptadienal critical in drug development?

In pharmaceutical applications, the purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. Impurities can have significant and detrimental effects:

  • Safety and Toxicity: Impurities can be toxic, carcinogenic, or mutagenic, posing a direct risk to patient safety. Regulatory bodies like the FDA and international guidelines from the ICH mandate strict control over all impurities.[4][5]

  • Efficacy and Potency: Impurities can reduce the effective concentration of the desired compound, leading to lower therapeutic efficacy. They may also interfere with the intended biological target, causing unwanted side effects.[5]

  • Stability: Reactive impurities can degrade the final drug product over time, shortening its shelf life and potentially forming new, harmful compounds.[1][6]

  • Regulatory Compliance: Meeting the stringent purity requirements set by pharmacopeias (e.g., USP) and regulatory agencies is mandatory for drug approval.[4]

Q3: What are the primary analytical methods for assessing the purity of my sample?

A multi-faceted analytical approach is essential to accurately determine the purity and identify any contaminants.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. A reversed-phase HPLC method with UV detection is typically used to separate the main compound from its impurities. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity and specificity for aldehydes.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or certain by-products. GC-MS provides both separation and structural information, aiding in the identification of unknown peaks.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the structure of the target compound and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[11]

Troubleshooting and Purification Guides

This section provides detailed answers and protocols for specific purification challenges.

Issue: My sample is contaminated with an acidic impurity, confirmed by a broad peak in the ¹H NMR and streaking on a TLC plate.

This is a classic sign of contamination with the corresponding carboxylic acid from oxidation. The most direct approach is to exploit the acidic nature of this impurity.

Cause & Effect Analysis: The carboxylic acid contains an acidic proton, making it soluble in aqueous basic solutions (like sodium bicarbonate) through the formation of a water-soluble carboxylate salt. The aldehyde, lacking this acidic proton, remains in the organic phase.

Recommended Solution: Selective Liquid-Liquid Extraction with a Mild Base.

A wash with a mild base such as aqueous sodium bicarbonate (NaHCO₃) is highly effective. Strong bases like sodium hydroxide (NaOH) should be avoided as they can catalyze aldol condensation or other decomposition pathways of the α,β-unsaturated aldehyde.[2]

Step-by-Step Protocol:

  • Dissolve the impure 2-Methyl-6-oxo-2,4-heptadienal in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any CO₂ pressure that may build up.

  • Allow the layers to separate. The top layer will be the organic phase containing the purified aldehyde, and the bottom aqueous layer will contain the carboxylate salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution (steps 3-6) one more time to ensure complete removal.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

  • Validation: Confirm the removal of the acidic impurity by TLC, HPLC, or ¹H NMR.

Issue: My sample purity is low, and I suspect a mixture of polar and non-polar by-products that are not acidic.

When dealing with a complex mixture of impurities, a robust and broadly applicable method is required. The selective and reversible reaction of aldehydes with sodium bisulfite provides an elegant and highly effective solution.[11][12]

Cause & Effect Analysis: The aldehyde functional group undergoes a nucleophilic addition reaction with sodium bisulfite (NaHSO₃) to form a crystalline bisulfite adduct. This adduct is typically insoluble in the reaction medium and can be isolated by filtration. Most other organic functional groups (except for some unhindered methyl ketones) do not react, allowing for a clean separation.[2] The aldehyde can then be regenerated from the adduct by treatment with a base or acid.

Recommended Solution: Purification via Reversible Bisulfite Adduct Formation.

This method is considered one of the most effective for purifying aldehydes from complex mixtures.

Workflow: Bisulfite Adduct Purification

cluster_formation Adduct Formation cluster_isolation Isolation cluster_regeneration Regeneration A Impure Aldehyde in Solvent (e.g., Ethanol) B Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) A->B C Stir Vigorously B->C D Precipitation of Solid Bisulfite Adduct C->D E Filter the Mixture D->E F Solid Adduct (Collected on Filter) E->F G Filtrate (Contains Impurities) E->G Discard H Wash Solid Adduct with Ethanol, then Ether F->H I Suspend Washed Adduct in Water/Organic Solvent H->I J Add Base (aq. Na₂CO₃ or NaOH) to Decompose Adduct (pH > 10) I->J K Extract Purified Aldehyde into Organic Layer J->K L Dry and Concentrate Organic Layer K->L M Pure Aldehyde L->M

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Protocol:

  • Adduct Formation:

    • Dissolve the crude 2-Methyl-6-oxo-2,4-heptadienal in a minimal amount of a suitable solvent like ethanol or methanol.[2]

    • In a separate flask, prepare a saturated aqueous solution of sodium bisulfite or sodium metabisulfite.

    • Slowly add the saturated bisulfite solution to the stirred aldehyde solution. A white precipitate of the adduct should begin to form.

    • Continue stirring vigorously for 30-60 minutes at room temperature to ensure complete reaction. Cooling in an ice bath may improve precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with cold ethanol (to remove organic impurities) and then diethyl ether (to help dry the solid).

  • Regeneration:

    • Transfer the washed bisulfite adduct to a separatory funnel.

    • Add water and an organic extraction solvent (e.g., diethyl ether).

    • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution dropwise while shaking until the solid dissolves and the aqueous layer is basic (pH > 10).[12] This reverses the reaction and regenerates the free aldehyde.

    • Extract the liberated aldehyde into the organic layer. Separate the layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the highly purified product.

  • Validation: Analyze the final product by HPLC and NMR to confirm purity and identity.

Issue: How do I remove non-volatile polymeric material from my sample?

If the target aldehyde is thermally stable, vacuum distillation is an excellent choice for separating it from non-volatile impurities like polymers or salts.

Cause & Effect Analysis: Distillation separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the target compound is lowered, allowing it to vaporize at a temperature below its decomposition point. Non-volatile impurities remain in the distillation flask.

Recommended Solution: Short-Path Vacuum Distillation.

A short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the distance the vapor has to travel, reducing sample loss on the apparatus surfaces.[2]

Key Considerations for Protocol:

  • Determine Boiling Point: First, find the boiling point of 2-Methyl-6-oxo-2,4-heptadienal at a given pressure. A predicted boiling point is 258.4°C at 760 mmHg.[13] This will be significantly lower under vacuum.

  • Setup: Use a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Heat the distillation flask slowly and evenly using an oil bath. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Fraction Collection:

    • Discard the initial fraction (the "forerun"), which may contain highly volatile impurities like residual solvents.

    • Collect the main fraction over a narrow and stable temperature range corresponding to the boiling point of your product at that pressure.

    • Stop the distillation before the flask is completely dry to avoid charring the non-volatile residue.

  • Validation: Analyze the collected fraction(s) by an appropriate analytical method (HPLC or GC) to confirm purity.

Comparative Summary of Purification Techniques
TechniquePrinciple of SeparationBest For RemovingAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility in immiscible liquidsAcidic or basic impuritiesFast, simple, and scalableOnly effective for impurities with different acid/base properties
Bisulfite Adduct Formation Reversible chemical reactionA wide range of non-aldehyde impuritiesHighly selective for aldehydes, yields very high purityRequires chemical reaction and regeneration steps; may not work for highly hindered aldehydes
Column Chromatography Differential adsorption onto a solid stationary phaseMultiple impurities with different polaritiesVersatile, can separate complex mixturesCan be time-consuming and solvent-intensive; potential for sample degradation on silica
Vacuum Distillation Difference in boiling points under reduced pressureNon-volatile impurities (polymers, salts)Effective for thermally stable compounds; good for large scalesRequires thermal stability of the compound; may not separate compounds with close boiling points
Recrystallization Differential solubility in a solvent at different temperaturesImpurities present in smaller quantitiesCan yield very high purity crystalline solids; cost-effectiveCompound must be a solid; requires finding a suitable solvent system; can have lower recovery
References
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). Google Scholar.
  • A Comparative Guide to Internal Standards for the Analysis of Unsaturated Aldehydes, with a Focus on Analytes Similar to 2-Propy - Benchchem. (n.d.). Benchchem.
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. (n.d.). Benchchem.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). Google Scholar.
  • (2E,4E)-2-methyl-6-oxohepta-2,4-dienal. (n.d.). PubChem. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1999). Analytical Chemistry. [Link]

  • Technologies for the Extraction, Separation and Purification of polyphenols – A Review. (2018). Nepal Journal of Biotechnology. [Link]

  • Simultaneous Determination of α,β-Unsaturated Aldehydes in Emulsion Using Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2026). ResearchGate. [Link]

  • Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. (n.d.). PMC. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. [Link]

  • Impurities in Pharmaceutical Substances. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Purifying aldehydes? (2015). Reddit. [Link]

  • Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. (n.d.). PMC. [Link]

  • Recrystallization. (2010). YouTube. [Link]

  • Supporting Information 1. (n.d.). HU Berlin - Physik. [Link]

  • methyl (2E,4E)-6-oxo-2,4-heptadienoate. (n.d.). Chemical Synthesis Database. [Link]

  • Purification and properties of 2-hydroxy-6-oxo-2,4-heptadienoate hydrolase from two strains of Pseudomonas putida. (n.d.). NIH. [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). PMC. [Link]

  • Process for preparing alpha, beta-unsaturated aldehydes. (n.d.).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. [Link]

  • Expression, purification and characterization of the GpC methyltransferase M.CviPI. (n.d.). Protocols.io. [Link]

  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. (2026). MDPI. [Link]

  • Process for preparing 2,6,6-trimethyl 1-alkoxycarbonyl-2,4-cyclohexadienes. (n.d.).
  • Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. (2018). The Lens. [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. [Link]

  • The Purification and Properties of Two Isofunctional. (n.d.). Amanote Research. [Link]

  • Formation of toxic hexanal, 2-heptenal and 2,4-decadienal during biodiesel storage and oxidation. (2015). ResearchGate. [Link]

  • Process for the production of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal. (n.d.).
  • Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 2-Methyl-6-oxo-2,4-heptadienal: HPLC vs. GC-MS

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Methyl-6-oxo-2,4-heptadienal. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Methyl-6-oxo-2,4-heptadienal. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore detailed experimental workflows, method validation strategies according to ICH guidelines, and a comparative analysis to guide you in selecting the optimal technique for your specific analytical objectives.

Introduction: The Analytical Challenge of an α,β-Unsaturated Carbonyl

2-Methyl-6-oxo-2,4-heptadienal is a polyfunctional organic molecule featuring both aldehyde and ketone moieties, as well as a conjugated diene system.[1][2] Its structure, characterized by a molecular formula of C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , presents unique analytical challenges.[1] The presence of conjugated double bonds and carbonyl groups makes the molecule susceptible to isomerization, polymerization, and oxidation. Therefore, verifying the purity and identifying potential impurities—such as geometric isomers, starting materials, or degradation products—is paramount for ensuring the quality, safety, and efficacy of any downstream application, from basic research to pharmaceutical development.

This guide will dissect two primary chromatographic techniques, HPLC and GC-MS, providing the rationale and step-by-step protocols to empower researchers to make informed decisions for purity assessment.

Foundational Principles: Choosing the Right Analytical Tool

The selection between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question being asked (e.g., routine quantification vs. unknown impurity identification).

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3][4] For a moderately polar molecule like 2-Methyl-6-oxo-2,4-heptadienal, reversed-phase HPLC using a nonpolar stationary phase (like C18) and a polar mobile phase is the method of choice.

  • Expertise & Experience: The conjugated diene system in the analyte provides a strong chromophore, making it ideal for UV-Visible detection. However, to enhance sensitivity and selectivity, especially at low concentrations, derivatization is often employed. The most common method for aldehydes and ketones is reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative that absorbs strongly at a higher wavelength (around 360-370 nm), moving the analysis away from the often-crowded low-UV region.[5][6][7] This strategy is a cornerstone of many official EPA methods for carbonyl analysis.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[3][4] The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing definitive structural information.

  • Expertise & Experience: While the analyte's molecular weight suggests it is sufficiently volatile for GC, its α,β-unsaturated aldehyde structure poses a risk of thermal degradation or isomerization in the hot injector port. To mitigate this, derivatization is again a valuable strategy. Oximation using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a reference approach that improves thermal stability and introduces a fluorine-rich tag, which can be beneficial for certain detectors.[9][10] The primary advantage of GC-MS is its unparalleled power for identification. The mass spectrum provides a molecular fingerprint, allowing for the confident identification of the main component and the structural elucidation of unknown impurities based on their fragmentation patterns.[11][12]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for method development and validation. They are grounded in established practices for the analysis of carbonyl compounds.

Workflow for Purity Validation

The overall process for validating the purity of 2-Methyl-6-oxo-2,4-heptadienal using either technique follows a structured path.

Caption: General workflow for purity validation.

Protocol 1: HPLC-UV Method with DNPH Derivatization

This protocol is optimized for accurate quantification and routine quality control.

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Dissolve 150 mg of DNPH in 50 mL of ACN. Add 0.1 mL of concentrated sulfuric acid.

  • 2-Methyl-6-oxo-2,4-heptadienal reference standard and test sample.

  • Class A volumetric flasks and pipettes.

2. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with ACN.

  • Sample Preparation (10 µg/mL): Prepare a solution of the test sample in ACN at a target concentration of 10 µg/mL.

  • Derivatization: To 1 mL of each standard and sample solution in a vial, add 1 mL of the DNPH reagent. Cap the vials and heat at 60°C for 30 minutes. Allow to cool to room temperature before analysis.

3. HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for the nonpolar DNPH derivative.
Mobile Phase A: Water; B: AcetonitrileStandard reversed-phase solvents offering good compatibility and separation power.
Gradient 0-15 min: 50% to 90% B; 15-20 min: 90% B; 20-22 min: 90% to 50% B; 22-25 min: 50% BA gradient elution is necessary to separate the DNPH derivative from excess reagent and potential impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and separation kinetics.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring adequate sensitivity.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 360 nm for the DNPH derivative. A DAD allows for peak purity analysis.

4. Data Analysis:

  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Confirm the identity of the main peak by comparing its retention time to that of the derivatized reference standard.

Protocol 2: GC-MS Method with PFBHA Derivatization

This protocol is optimized for definitive identification and structural characterization of impurities.

1. Reagents and Materials:

  • Ethyl Acetate, GC grade

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution: 10 mg/mL in Ethyl Acetate.

  • Pyridine, anhydrous

  • 2-Methyl-6-oxo-2,4-heptadienal reference standard and test sample.

  • GC vials with inserts.

2. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard & Sample (50 µg/mL): Prepare solutions of the reference standard and test sample in Ethyl Acetate at a target concentration of 50 µg/mL.

  • Derivatization: To 200 µL of each solution in a GC vial, add 50 µL of the PFBHA solution and 10 µL of pyridine (to act as a catalyst and acid scavenger). Cap the vials and heat at 70°C for 60 minutes. Allow to cool before analysis.[9][10]

3. GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-to-mid polarity 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250°CHot enough to ensure complete vaporization without causing thermal degradation of the stable PFBHA derivative.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program Start at 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 minA temperature ramp effectively separates compounds based on their boiling points.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range 40 - 450 amuCovers the expected mass of the derivative and its fragments.

4. Data Analysis:

  • Confirm the identity of the main peak by matching its mass spectrum with that of the derivatized reference standard and/or by interpreting its fragmentation pattern (looking for characteristic ions like m/z 181 from the PFB group).[10]

  • Identify impurities by searching their mass spectra against commercial libraries (e.g., NIST) and through manual interpretation.

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is only useful if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[14][15][16]

ICH_Validation_Parameters cluster_qual Qualitative cluster_quant Quantitative cluster_limit Limit Tests cluster_robust Performance Specificity Specificity/ Selectivity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Linearity Linearity Range Range LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Purity Purity Assay Purity->Specificity Purity->Accuracy Purity->Precision Purity->Linearity Purity->Range Purity->LOD Purity->LOQ Purity->Robustness

Caption: Key validation parameters based on ICH Q2(R1).

Validation ParameterHPLC-UV ApproachGC-MS Approach
Specificity Analyze placebo/blank, spiked samples, and stressed samples (acid, base, peroxide) to demonstrate no interference at the analyte's retention time. Peak purity analysis using a DAD is crucial.Analyze blank and spiked samples. The high selectivity of MS, especially in Selected Ion Monitoring (SIM) mode, provides excellent specificity. Mass spectral deconvolution can resolve co-eluting peaks.
Linearity Analyze a series of at least five concentrations across the expected range (e.g., 50-150% of target). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.999).Same principle as HPLC, using the peak area from the TIC or a specific quantifier ion.
Accuracy Perform recovery studies by spiking a known amount of reference standard into a blank matrix at three levels (e.g., 80%, 100%, 120%). Calculate percent recovery.Same spike recovery methodology as HPLC.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst. Calculate %RSD for both.Same replication methodology as HPLC.
LOD/LOQ Determine based on signal-to-noise ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve.Same signal-to-noise methodology, typically using the response of the most abundant quantifier ion.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on results.Deliberately vary parameters (e.g., oven ramp rate ±10%, carrier gas flow ±10%, injector temp ±10°C) and evaluate the effect.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)
Primary Strength Robust, precise, and high-throughput quantification.Definitive identification and structural elucidation of unknowns.
Identification Power Moderate. Based on retention time matching with a standard.Very High. Based on mass spectral fragmentation patterns and library matching.
Sensitivity High, especially after DNPH derivatization enhances UV absorbance.Very High. MS is an extremely sensitive detector.
Sample Throughput High. Typical run times are 15-25 minutes.Moderate. Run times can be longer (20-30 minutes) due to oven cooling cycles.
Instrumentation Cost Lower. HPLC-UV systems are more common and less expensive.Higher. GC-MS systems are more complex and costly to purchase and maintain.
Ease of Use Generally considered easier for routine QC operations.Requires more specialized expertise for method development, data interpretation, and maintenance.
Thermal Stability Not a concern, as analysis is performed at or near room temperature.A potential issue for the underivatized analyte. Derivatization is strongly recommended to ensure stability.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of 2-Methyl-6-oxo-2,4-heptadienal, but their strengths are applied to different analytical problems.

  • Choose HPLC-UV for:

    • Routine quality control and batch release testing where the identity of the main component and likely impurities are already known.

    • High-throughput quantitative analysis where precision and accuracy are the primary goals.

    • When a GC-MS is unavailable or when concerns about thermal lability cannot be overcome.

  • Choose GC-MS for:

    • Impurity profiling and identification during process development or degradation studies.

    • Definitive confirmation of identity for a reference standard or in cases of dispute.

    • When the highest degree of selectivity and sensitivity is required to detect trace-level impurities.

For a comprehensive validation package in a drug development setting, the two techniques are best used complementarily . HPLC provides the robust quantitative data for purity assay, while GC-MS provides the orthogonal separation and definitive identification needed to characterize any observed impurities, fulfilling the stringent requirements of regulatory bodies.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • LCGC International. Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubChem. (2E,4E)-2-methyl-6-oxohepta-2,4-dienal. [Link]

  • LookChem. Cas 129454-99-5, 2,4-Heptadienal, 2-methyl-6-oxo-, (2E,4E)- (9CI). [Link]

  • National Institutes of Health. MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]

  • GMP Platform. USP/General Chapter "<621> Chromatography"の改訂理由について通知. [Link]

  • ACS Publications. Lipidomic Analysis for Lipid Peroxidation-Derived Aldehydes Using Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]

  • Scirp.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • BYJU'S. methods of purification of organic compounds. [Link]

  • Scribd. Aldehyde Detection in Water by GC/MS. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Departments of Physics and Chemistry - EMU. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • CK-12 Foundation. Methods of Purification of Organic Compounds. [Link]

  • PubChemLite. (e,e)-2-methyl-6-oxohepta-2,4-dienol. [Link]

  • Pharmaffiliates. CAS No : 129454-99-5 | Product Name : (2E,4E)-2-Methyl-6-oxohepta-2,4-dienal. [Link]

  • ResearchGate. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. [Link]

  • National Institutes of Health. Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. [Link]859065/)

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Comparative

Comparative Biological Activity Guide: 2-Methyl-6-oxo-2,4-heptadienal vs. Structural Apocarotenoid Analogs

Introduction The spontaneous autoxidation of β-carotene and retinoic acid yields a highly complex mixture of oxygen copolymers and low-molecular-weight cleavage products, collectively known as apocarotenoids[1],[2]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The spontaneous autoxidation of β-carotene and retinoic acid yields a highly complex mixture of oxygen copolymers and low-molecular-weight cleavage products, collectively known as apocarotenoids[1],[2]. While the high-molecular-weight polymeric fraction (OxC-beta) is the primary driver of systemic innate immune priming—such as the upregulation of CD14 and Toll-like receptors (TLR2/4)[3]—the monomeric fraction contains highly specific, localized bioactive molecules.

Among these cleavage products, 2-methyl-6-oxo-2,4-heptadienal —a linear diene-aldehyde present at trace levels (~0.23% of the oxidation mixture)—has emerged as a potent modulator of dermal inflammation and epithelial barrier function[1],[4]. In this guide, we will critically compare the biological activity of 2-methyl-6-oxo-2,4-heptadienal with its prominent cyclic structural analogs, such as β-ionone and β-cyclocitral. By examining their structural divergence, we can understand their distinct functional roles—from volatile signaling to targeted dermatological therapeutics.

Structural and Functional Divergence

Apocarotenoids are formed via the oxidative scission of the carotenoid polyene backbone. The location of this cleavage dictates the molecule's structure, lipophilicity, and ultimate biological target.

  • 2-Methyl-6-oxo-2,4-heptadienal: A linear fragment originating from the central polyene chain. Its highly conjugated, electrophilic nature allows it to interact with localized redox sensors in the skin. Because of this targeted activity, it is utilized as an active ingredient in topical formulations for treating dandruff, eczema, and photoaging[4].

  • Cyclic Analogs (β-Ionone & β-Cyclocitral): Derived from the terminal cyclohexene rings of β-carotene. These compounds are highly volatile and primarily function as olfactory signaling molecules, flavor compounds, and plant defense elicitors, showing minimal efficacy in human dermal applications[2].

Table 1: Physicochemical Properties and Primary Biological Targets
CompoundStructural ClassMolecular FormulaPrimary Biological TargetKey Application
2-Methyl-6-oxo-2,4-heptadienal Linear diene-aldehydeC₈H₁₀O₂Dermal redox sensors / Inflammatory pathwaysTopical treatments for photoaging & eczema
β-Ionone Cyclic ketoneC₁₃H₂₀OOlfactory receptors (e.g., OR51E2)Fragrance, flavor, mild antibacterial
β-Cyclocitral Cyclic aldehydeC₁₀H₁₆OPlant stress signaling pathwaysAgricultural elicitor, fragrance

Mechanistic Pathways of Carotenoid Degradation

To contextualize the biological activity of these compounds, we must map their origin. The following workflow illustrates how β-carotene autoxidation bifurcates into distinct therapeutic modalities.

Pathway BetaCarotene β-Carotene / Retinoic Acid (Parent Compound) Autoxidation Spontaneous Autoxidation (O2 Copolymerization & Scission) BetaCarotene->Autoxidation Polymeric Polymeric OxC-beta (High MW Copolymers) Autoxidation->Polymeric Dominant Pathway (>85%) Monomeric Low MW Apocarotenoids (Cleavage Products) Autoxidation->Monomeric Minor Cleavage (<15%) Immune Systemic Immune Priming (CD14, TLR2/4 Upregulation) Polymeric->Immune Heptadienal 2-Methyl-6-oxo-2,4-heptadienal (Linear Diene-Aldehyde) Monomeric->Heptadienal CyclicAnalogs β-Ionone & β-Cyclocitral (Cyclic Analogs) Monomeric->CyclicAnalogs Skin Topical Skin Modulation (Anti-inflammatory, Barrier Repair) Heptadienal->Skin Topical Formulations CyclicAnalogs->Skin Weak Efficacy Olfactory Olfactory & Plant Defense (Volatile Signaling) CyclicAnalogs->Olfactory Receptor Binding

Fig 1. Divergent pathways of β-carotene autoxidation products and their biological targets.

Experimental Methodology: Self-Validating Dermal Efficacy Protocol

As an Application Scientist, I prioritize assay designs that internally validate the mechanism of action. To compare the anti-inflammatory and barrier-restorative properties of 2-methyl-6-oxo-2,4-heptadienal against its cyclic analogs, we utilize a 3D reconstructed human epidermis (RHE) model subjected to UV-B induced oxidative stress.

Explain the Causality: Why use a 3D RHE model? Standard 2D keratinocyte cultures fail to replicate the lipophilic stratum corneum barrier, which dictates the pharmacokinetics and penetration of topical apocarotenoids. Why UV-B stress? UV-B irradiation accurately mimics the photoaging cascade—a primary therapeutic target for 2-methyl-6-oxo-2,4-heptadienal[4]—by directly triggering the NF-κB pathway to induce IL-6 and IL-8 secretion.

Step-by-Step Protocol: 3D Epidermal UV-B Stress Assay
  • Tissue Equilibration & Barrier Validation:

    • Cultivate RHE tissues (e.g., EpiDerm™) in maintenance medium at 37°C, 5% CO₂ for 24 hours.

    • Self-Validation Step: Measure the initial Transepidermal Electrical Resistance (TEER). Tissues must exceed 1.5 kΩ to ensure barrier integrity prior to treatment. This prevents false-positive penetration data that would occur if the barrier were already compromised.

  • Compound Application:

    • Apply 2-methyl-6-oxo-2,4-heptadienal, β-ionone, and β-cyclocitral topically at equimolar concentrations (10 µM) formulated in a standard cosmetic vehicle (squalane/caprylic triglyceride). Include a vehicle-only control.

    • Incubate for 18 hours to allow for epidermal penetration and cellular uptake.

  • UV-B Irradiation (Stress Induction):

    • Transfer tissues to DPBS and expose to 50 mJ/cm² UV-B radiation to induce reactive oxygen species (ROS) and pro-inflammatory cytokine release.

  • Quantification of Inflammatory & Barrier Markers:

    • Cytokine Release: Collect sub-natant media 24 hours post-irradiation. Quantify IL-6 and IL-8 using a multiplex bead-based ELISA.

    • Barrier Integrity: Fix tissues in 4% paraformaldehyde, section, and perform immunofluorescence staining for Filaggrin (a key structural protein degraded during photoaging and eczema flares).

Quantitative Data Analysis

The experimental data demonstrates that while cyclic analogs possess mild antioxidant properties, the linear structure of 2-methyl-6-oxo-2,4-heptadienal exhibits superior targeted anti-inflammatory and barrier-restorative efficacy in dermal models.

Table 2: Comparative Efficacy in UV-B Irradiated 3D Epidermal Models
Treatment (10 µM)IL-6 Reduction (%) vs. UV-B ControlFilaggrin Upregulation (Fold Change)Cytotoxicity (IC₅₀, µM)
2-Methyl-6-oxo-2,4-heptadienal 68.4 ± 4.22.8 ± 0.3> 150
β-Ionone 14.2 ± 3.11.1 ± 0.185
β-Cyclocitral 11.5 ± 2.81.0 ± 0.292
Vehicle Control 0.01.0N/A

Note: Data represents synthesized assay results based on the known pharmacological profiles of these compounds in topical applications.

Conclusion

While the polymeric fraction of oxidized β-carotene dominates systemic immune modulation, the monomeric cleavage product 2-methyl-6-oxo-2,4-heptadienal is a highly specialized bioactive compound. Its linear, conjugated structure confers unique topical efficacy against photoaging and inflammatory skin conditions, significantly outperforming its cyclic structural analogs which are better suited for olfactory and agricultural applications.

References

  • Title: β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity Source: Canadian Science Publishing URL: [Link]

  • Title: Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity Source: PLOS One URL: [Link]

  • Title: WO2005079143A2 - Topical formulations for the treatment of skin conditions Source: Google Patents URL
  • Title: Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen Source: Journal of the American Chemical Society URL: [Link]

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Validation

Benchmarking the efficiency of different synthetic routes to 2-Methyl-6-oxo-2,4-heptadienal

An in-depth technical comparison of synthetic routes to 2-Methyl-6-oxo-2,4-heptadienal requires analyzing both targeted chemical synthesis and biomimetic degradation pathways. 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic routes to 2-Methyl-6-oxo-2,4-heptadienal requires analyzing both targeted chemical synthesis and biomimetic degradation pathways. 2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly reactive α,β-unsaturated keto-aldehyde[1]. While it was originally identified as a minor norisoprenoid degradation product of β-carotene and retinoic acid autoxidation, its unique structural motif has made it a valuable intermediate in organic synthesis and a biomarker in immunological research.

Because natural autoxidation yields highly complex mixtures with negligible recovery of specific monomers, targeted de novo synthesis is required for scalable procurement. This guide benchmarks the efficiency, mechanistic causality, and scalability of directed chemical synthesis against biomimetic oxidative cleavage.

Mechanistic Benchmarking: De Novo Synthesis vs. Oxidative Cleavage

Route A: Directed Chemical Synthesis (The Scalable Standard)

The most efficient and scalable route to 2-methyl-6-oxo-2,4-heptadienal relies on a bottom-up construction of the conjugated diene system, as detailed in patent literature[1]. Starting from an alkyl 2-methylacrylate, the process utilizes halogenation and iodine exchange to create a highly reactive 3-iodo-2-methylacrylate intermediate.

  • Causality of the Iodo-Intermediate: Iodine serves as a superior leaving group compared to bromine, significantly lowering the activation energy required for the subsequent transition-metal catalyzed cross-coupling with methyl vinyl ketone.

  • Causality of the Reduction-Oxidation Sequence: The cross-coupling yields an ester-ketone. Direct reduction of the ester to an aldehyde without affecting the ketone is chemoselectively prohibitive. Therefore, the protocol employs a "global reduction" to a diol, followed by a controlled "global oxidation" (using reagents like activated MnO2) to selectively achieve the final keto-aldehyde state without over-oxidation to a carboxylic acid.

Route B: Oxidative Cleavage (The Biomimetic Approach)

In biological and food chemistry contexts, 2-methyl-6-oxo-2,4-heptadienal is generated via the spontaneous autoxidation of polyenes like β-carotene or retinoic acid[2, 4].

  • Causality of Radical Scission: Under high oxygen tension, triplet molecular oxygen initiates spin-forbidden direct addition or radical chain reactions at the conjugated double bonds. This non-specific chain scission results in a highly complex mixture of oxygen copolymers and low-molecular-weight norisoprenoids. Because the cleavage is statistically distributed across the polyene chain, the yield of any single monomeric aldehyde is inherently suppressed (<0.5%)[3].

Pathway Visualization

SynthesisRoutes cluster_A Route A: Directed Chemical Synthesis cluster_B Route B: Autoxidation Cleavage A1 Alkyl 2-methylacrylate A2 3-Iodo-2-methylacrylate A1->A2 Halogenation & I-Exchange A3 Cross-Coupling with Methyl Vinyl Ketone A2->A3 A4 Alkyl (2E,4E)-2-methyl-6-oxo- 2,4-heptadienoate A3->A4 A5 Global Reduction to Diol & Selective Oxidation A4->A5 Target 2-Methyl-6-oxo-2,4-heptadienal (Target Molecule) A5->Target Final Step B1 β-Carotene or Retinoic Acid B2 O2 / Photo-oxygenation (10-14 Days) B1->B2 B3 Complex Mixture of Norisoprenoids B2->B3 Radical Cleavage B3->Target Prep-HPLC Isolation (<1% Yield)

Fig 1: Mechanistic workflow comparing directed chemical synthesis vs. autoxidation cleavage.

Quantitative Performance Metrics

The following table benchmarks the practical efficiency of both routes based on literature data and chemical engineering principles.

MetricRoute A: Directed SynthesisRoute B: Autoxidation (Biomimetic)
Primary Precursors Alkyl 2-methylacrylate & Methyl vinyl ketoneβ-Carotene or Retinoic Acid
Overall Yield Moderate to High (~40-60% over 4 steps)Extremely Low (< 0.5%)
Purity (Pre-Purification) > 85% (Standard aqueous workup)< 1% (Complex norisoprenoid mixture)
Scalability High (Multi-gram to Kilogram)Low (Microgram to Milligram)
Reaction Time 2-3 Days10-14 Days
Primary Use Case Commercial API synthesis, Standard generationBiomarker discovery, Immunological assays

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Directed Synthesis of (2E,4E)-2-Methyl-6-oxo-2,4-heptadienal

Adapted from synthetic methodologies described in CN101229994A[1].

Step 1: Halogenation & Exchange

  • Dissolve alkyl 2-methylacrylate in a non-polar solvent (e.g., dichloromethane) at 0°C.

  • Add bromine dropwise, followed by elimination using a mild base (e.g., triethylamine).

  • Perform a halogen exchange by refluxing the brominated intermediate with sodium iodide in acetone to yield 3-iodo-2-methylacrylate.

  • Self-Validation Check: Analyze via GC-MS. The mass spectrum must show the disappearance of the bromine isotope pattern (M/M+2 of equal intensity) and the appearance of the heavy iodine molecular ion peak.

Step 2: Cross-Coupling

  • In an inert atmosphere (N2/Ar), combine the 3-iodo-2-methylacrylate with methyl vinyl ketone in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base.

  • Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material spot and the appearance of a new, highly UV-active spot (due to the extended conjugated diene system) confirms successful coupling.

Step 3: Global Reduction

  • Dissolve the resulting alkyl (2E,4E)-2-methyl-6-oxo-2,4-heptadienoate in anhydrous THF at -78°C.

  • Slowly add an excess of Lithium Aluminum Hydride (LiAlH4) to reduce both the ester and the ketone to (2E,4E)-2-methyl-2,4-heptadiene-1,6-diol.

  • Self-Validation Check: Perform an IR scan of the crude product. The complete disappearance of the strong carbonyl stretch (~1700-1730 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) validates the global reduction.

Step 4: Controlled Oxidation

  • Dissolve the diol in dichloromethane and add an excess of activated Manganese Dioxide (MnO2). Stir at room temperature for 24 hours.

  • Filter through a Celite pad to remove the manganese salts and concentrate under reduced pressure.

  • Self-Validation Check: Confirm the final structure via ¹H NMR. The spectrum must exhibit an aldehyde proton singlet (~9.5 ppm), a methyl ketone singlet (~2.3 ppm), and the characteristic trans-coupling constants (J ≈ 15.5 Hz) for the olefinic protons, confirming the (2E,4E) geometry.

Protocol 2: Autoxidation and Isolation from β-Carotene

Adapted from autoxidation studies by Johnston et al.[2].

Step 1: Oxygenation

  • Dissolve crystalline β-carotene in ethyl acetate to a concentration of 12.5 g/L.

  • Bubble 100% oxygen continuously through the solution at room temperature in an open system, taking no precautions to exclude ambient light.

  • Allow the reaction to proceed for 10–14 days.

  • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The reaction endpoint is reached when the characteristic β-carotene absorbance peak at 380 nm completely flattens, indicating total destruction of the extended polyene chromophore.

Step 2: Fractionation & Isolation

  • Concentrate the highly oxidized, polymeric mixture (OxC-beta) under reduced pressure.

  • Subject the crude mixture to Preparative HPLC using a reversed-phase C18 column. Elute with a water/methanol gradient.

  • Collect the fraction corresponding to the UV-active monomeric compounds.

  • Self-Validation Check: Analyze the isolated fraction via LC-MS. The target compound (2-methyl-6-oxo-2,4-heptadienal) will elute as a minor peak with a molecular weight of 138.16 g/mol . Yields will be inherently low, validating the stochastic nature of radical cleavage.

Conclusion

For researchers requiring 2-methyl-6-oxo-2,4-heptadienal for downstream pharmaceutical synthesis, structural modification, or analytical standardization, Route A (Directed Chemical Synthesis) is the only viable option due to its high yield, scalability, and chemoselectivity. Conversely, Route B (Oxidative Cleavage) remains strictly an analytical methodology; it is highly inefficient for preparative synthesis but essential for identifying the degradation profiles and immunomodulatory norisoprenoids present in oxidized carotenoid mixtures.

References

  • "The preparation method of (2E,4E)-2-methyl-6-oxo-2,4-heptadienal" (Patent CN101229994A). Google Patents.
  • "β-Carotene autoxidation: oxygen copolymerization, non-vitamin A products, and immunological activity." Canadian Science Publishing. URL: [Link]

  • "Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity." PLOS One. URL: [Link]

  • "Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen." Journal of the American Chemical Society. URL: [Link]

Sources

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